molecular formula C14H16N2O3 B15556070 N-Acetyl-5-methyl-L-tryptophan

N-Acetyl-5-methyl-L-tryptophan

Número de catálogo: B15556070
Peso molecular: 260.29 g/mol
Clave InChI: GTCLKZDZUKYDDV-ZDUSSCGKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-Acetyl-5-methyl-L-tryptophan is a useful research compound. Its molecular formula is C14H16N2O3 and its molecular weight is 260.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C14H16N2O3

Peso molecular

260.29 g/mol

Nombre IUPAC

(2S)-2-acetamido-3-(5-methyl-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C14H16N2O3/c1-8-3-4-12-11(5-8)10(7-15-12)6-13(14(18)19)16-9(2)17/h3-5,7,13,15H,6H2,1-2H3,(H,16,17)(H,18,19)/t13-/m0/s1

Clave InChI

GTCLKZDZUKYDDV-ZDUSSCGKSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide on the Melatonin Synthesis Pathway and the Putative Role of N-Acetyl-5-methyl-L-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Melatonin (B1676174), a neurohormone primarily known for its role in regulating circadian rhythms, is synthesized from the essential amino acid L-tryptophan through a well-characterized enzymatic pathway. This technical guide provides a comprehensive overview of the core melatonin synthesis pathway, detailing the key enzymes, their kinetics, and established experimental protocols for their study. A central focus of this document is to also investigate the potential involvement of the synthetic compound N-Acetyl-5-methyl-L-tryptophan in this biological process. Despite a thorough review of the scientific literature, there is currently no direct evidence to suggest that this compound serves as a precursor or a significant modulator of the canonical melatonin synthesis pathway. This guide will therefore present the established pathway in detail and address the current understanding of tryptophan analogs, including this compound, in the context of melatonin biosynthesis.

The Canonical Melatonin Synthesis Pathway

The biosynthesis of melatonin from L-tryptophan is a four-step enzymatic cascade occurring primarily in the pineal gland, but also in other tissues such as the retina, gut, and skin. The pathway is tightly regulated, exhibiting a distinct diurnal rhythm with melatonin production peaking during the night.

The key enzymes involved in this pathway are:

  • Tryptophan Hydroxylase (TPH)

  • Aromatic L-amino acid Decarboxylase (AADC)

  • Arylalkylamine N-acetyltransferase (AANAT)

  • Acetylserotonin O-methyltransferase (ASMT) , also known as Hydroxyindole-O-methyltransferase

The Neuroprotective Potential of N-Acetyl-5-methyl-L-tryptophan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-5-methyl-L-tryptophan (L-NAT), a derivative of the essential amino acid L-tryptophan, has emerged as a promising neuroprotective agent in preclinical studies. This technical guide provides an in-depth overview of the current understanding of L-NAT's neuroprotective effects, focusing on its mechanisms of action, quantitative efficacy data, and the experimental protocols used to elucidate its properties. Notably, this guide addresses the evolving understanding of L-NAT's molecular targets, moving from the previously proposed neurokinin-1 receptor (NK-1R) to more recent evidence suggesting a role as a Transient Receptor Potential Vanilloid-1 (TRPV1) antagonist. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of neurodegenerative disease and drug development.

Introduction

Neurodegenerative diseases, such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function. Key pathological mechanisms contributing to neuronal cell death in these conditions include mitochondrial dysfunction, apoptosis, oxidative stress, and neuroinflammation.[1] N-Acetyl-L-tryptophan has been identified as a potential therapeutic agent due to its ability to counteract these detrimental processes.[1][2] This guide synthesizes the key findings on the neuroprotective effects of L-NAT, with a particular focus on the quantitative data and detailed methodologies from pivotal studies.

Mechanisms of Neuroprotection

L-NAT exerts its neuroprotective effects through a multi-faceted approach, targeting several key pathways involved in neuronal cell death and dysfunction.

Inhibition of Mitochondrial Death Pathway

Mitochondrial dysfunction is a central event in many neurodegenerative diseases. L-NAT has been shown to protect mitochondria by inhibiting the release of pro-apoptotic factors. Specifically, it prevents the release of cytochrome c, Smac/AIF (Second mitochondria-derived activator of caspases/Apoptosis-inducing factor) from the mitochondria into the cytoplasm, a critical step in the intrinsic apoptotic pathway.[1][2]

Attenuation of Apoptosis

By preventing the release of mitochondrial pro-apoptotic factors, L-NAT subsequently inhibits the activation of the caspase cascade. Studies have demonstrated its ability to block the activation of caspase-1, caspase-9 (initiator caspases), and caspase-3 (an executioner caspase).[1][2] This inhibition of apoptosis is a cornerstone of its neuroprotective action.

Anti-inflammatory Effects

Neuroinflammation is a key contributor to the progression of neurodegenerative diseases. L-NAT has been shown to suppress inflammatory responses in neuronal models. It inhibits the secretion of the pro-inflammatory neuropeptide Substance P and the cytokine Interleukin-1β (IL-1β).[1][2] Furthermore, in vivo studies have shown that L-NAT treatment can reduce the levels of glial fibrillary acidic protein (GFAP) and ionized calcium-binding adapter molecule 1 (Iba1), markers of astrogliosis and microglial activation, respectively.[3]

Modulation of Proteasomal Function

The ubiquitin-proteasome system is responsible for the degradation of misfolded or damaged proteins, and its dysfunction is implicated in neurodegenerative disorders. L-NAT has been found to restore the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome, suggesting a role in maintaining protein homeostasis.[1][2]

Evolving Understanding of the Molecular Target: From NK-1R to TRPV1

For some time, the neuroprotective effects of L-NAT were attributed to its antagonism of the neurokinin-1 receptor (NK-1R).[1][2] However, a 2022 study by Matalińska et al. demonstrated that L-NAT does not significantly bind to either human or rat NK-1R at physiological concentrations.[4] This pivotal finding has shifted the focus towards identifying alternative molecular targets.

More recent research suggests that L-NAT may exert its effects, at least in part, by acting as an antagonist of the Transient Receptor Potential Vanilloid-1 (TRPV1) receptor.[5] Molecular docking studies have shown a strong binding of L-NAT to the TRPV1 receptor.[5] Antagonism of TRPV1 is known to have neuroprotective and anti-inflammatory effects.[6] This revised understanding of L-NAT's mechanism of action provides a new avenue for research and drug development.

Quantitative Data on Neuroprotective Effects

The following tables summarize the key quantitative data from preclinical studies investigating the neuroprotective and radioprotective effects of L-NAT.

Table 1: In Vitro Neuroprotective Efficacy of L-NAT
Cell LineInsultL-NAT ConcentrationEndpointResultCitation
NSC-34 motor neuron-like cellsH₂O₂0.3 µM (IC₅₀)Cell Death50% inhibition of H₂O₂-induced cell death[7]
Primary motor neuronsH₂O₂16 nM (IC₅₀)Cell Death50% inhibition of H₂O₂-induced cell death[7]
J774A.1 murine macrophagesGamma RadiationNot SpecifiedCell Viability>80% radioprotective efficacy[8]
IEC-6 intestinal epithelial cellsGamma Radiation (20 Gy)0.1 µg/mLCell Survival84.36% to 87.68% survival (p < 0.0001)[9][10]
Table 2: In Vivo Efficacy of L-NAT in an ALS Mouse Model (mSOD1 G93A)
ParameterTreatmentResultCitation
Disease OnsetL-NATDelayed disease onset[3]
SurvivalL-NATExtended survival[3]
Motor PerformanceL-NATAmeliorated deterioration in motor performance[3]
Table 3: Radioprotective Efficacy of L-NAT in Animal Models
Animal ModelRadiation DoseL-NAT DoseEndpointResultCitation
Mice9.0 Gy150 mg/kg, i.m.Whole-body survival>80% survival (compared to 0% in untreated)[5]
Non-human primates6.5 Gy37.5 mg/kg, i.m.Whole-body survival100% survival[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways of L-NAT's neuroprotective action and a typical experimental workflow for its evaluation.

Proposed Signaling Pathway of L-NAT Neuroprotection

G cluster_stimulus Neurotoxic Stimuli (e.g., Oxidative Stress, Radiation) cluster_lnat L-NAT Intervention cluster_cellular Cellular Response stimulus Oxidative Stress / Radiation trvp1 TRPV1 Receptor stimulus->trvp1 Activates mito Mitochondrion stimulus->mito Induces Damage sp_il1b Substance P / IL-1β Release stimulus->sp_il1b Stimulates proteasome Proteasome Dysfunction stimulus->proteasome Causes lnat This compound (L-NAT) lnat->trvp1 Antagonizes lnat->mito Protects lnat->sp_il1b Inhibits lnat->proteasome Restores Function neuroprotection Neuroprotection lnat->neuroprotection trvp1->sp_il1b Mediates cyto_c Cytochrome c / Smac / AIF mito->cyto_c Releases cas9 Caspase-9 cyto_c->cas9 Activates cas3 Caspase-3 cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis Executes cell_death Neuronal Cell Death apoptosis->cell_death inflammation Neuroinflammation sp_il1b->inflammation Promotes inflammation->cell_death protein_agg Protein Aggregation proteasome->protein_agg Leads to protein_agg->cell_death

Caption: Proposed signaling pathway for L-NAT-mediated neuroprotection.

Experimental Workflow for In Vitro Evaluation of L-NAT

G cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis cell_culture Neuronal Cell Culture (e.g., NSC-34, Primary Neurons) induce_stress Induce Neurotoxic Stress (e.g., H₂O₂, Radiation) cell_culture->induce_stress treat_lnat Treat with L-NAT (Varying Concentrations) induce_stress->treat_lnat viability Cell Viability (MTT, SRB) treat_lnat->viability apoptosis Apoptosis (Flow Cytometry - Annexin V/PI) treat_lnat->apoptosis mito Mitochondrial Function (Cytochrome c release, MMP) treat_lnat->mito inflammation Inflammatory Markers (ELISA - Substance P, IL-1β) treat_lnat->inflammation proteasome Proteasome Activity treat_lnat->proteasome data_analysis Quantitative Analysis (IC₅₀, Statistical Significance) viability->data_analysis apoptosis->data_analysis mito->data_analysis inflammation->data_analysis proteasome->data_analysis

Caption: A typical workflow for in vitro assessment of L-NAT's neuroprotective effects.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on L-NAT. These are generalized protocols and may require optimization for specific experimental conditions.

Cell Culture and Induction of Neurotoxicity
  • Cell Lines: NSC-34 (a mouse motor neuron-like hybrid cell line) and primary motor neurons are commonly used.[1][2]

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Induction of Neurotoxicity:

    • Oxidative Stress: Hydrogen peroxide (H₂O₂) is used to induce oxidative stress-mediated cell death. The concentration and duration of treatment should be optimized for each cell line to achieve a desired level of cell death (e.g., 50%).[7]

    • Radiation: Gamma radiation is used to induce DNA damage and apoptosis. Doses are typically in the range of 5-20 Gy.[8][9][10]

  • L-NAT Treatment: L-NAT is dissolved in a suitable solvent (e.g., DMSO or culture medium) and added to the cell cultures at various concentrations prior to or concurrently with the neurotoxic insult.

Cell Viability Assays
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells.

    • Plate cells in a 96-well plate and treat as described above.

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • SRB Assay: The sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.

    • After treatment, fix the cells with trichloroacetic acid (TCA).

    • Stain the cells with SRB dye.

    • Wash away the unbound dye.

    • Solubilize the protein-bound dye with a Tris-base solution.

    • Measure the absorbance at a specific wavelength (e.g., 510 nm).

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Harvest cells after treatment.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blotting for Mitochondrial Proteins

This technique is used to detect the release of cytochrome c from the mitochondria to the cytosol.

  • Separate the mitochondrial and cytosolic fractions of the cell lysates by differential centrifugation.

  • Determine the protein concentration of each fraction.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with a primary antibody against cytochrome c.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

ELISA for Inflammatory Markers

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted inflammatory markers like Substance P and IL-1β in the cell culture supernatant.

  • Coat a 96-well plate with a capture antibody specific for the target protein.

  • Block the plate to prevent non-specific binding.

  • Add the cell culture supernatants and standards to the wells.

  • Incubate to allow the target protein to bind to the capture antibody.

  • Add a detection antibody conjugated to an enzyme (e.g., HRP).

  • Add a substrate that is converted by the enzyme to produce a colored product.

  • Stop the reaction and measure the absorbance using a microplate reader.

  • Calculate the concentration of the target protein based on the standard curve.

Proteasome Activity Assay

This assay measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome using specific fluorogenic substrates.

  • Prepare cell lysates in a suitable buffer.

  • Add the cell lysate to a 96-well plate.

  • Add a specific fluorogenic substrate for each proteasomal activity (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).

  • Incubate at 37°C.

  • Measure the fluorescence generated from the cleavage of the substrate over time using a fluorescence plate reader.

  • Include a proteasome inhibitor (e.g., MG132) as a negative control to ensure the measured activity is specific to the proteasome.

In Vivo Studies in ALS Mouse Model (mSOD1 G93A)
  • Animal Model: Transgenic mice expressing the human SOD1 gene with the G93A mutation are a widely used model for ALS.

  • L-NAT Administration: L-NAT is typically administered via intraperitoneal (i.p.) injection.

  • Motor Performance Tests:

    • Rotarod Test: Measures motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.

    • Hanging Wire Test: Assesses grip strength and endurance. Mice are suspended by their forelimbs from a wire, and the time until they fall is measured.

  • Disease Onset and Survival: Disease onset is often defined by the appearance of specific motor deficits (e.g., hind limb tremor or weakness). Survival is monitored until the humane endpoint is reached.

  • Histological Analysis: Spinal cord and muscle tissues are collected for histological analysis to assess motor neuron loss and muscle atrophy.

Conclusion

This compound has demonstrated significant neuroprotective potential in a range of preclinical models. Its multifaceted mechanism of action, which includes the inhibition of mitochondrial-mediated apoptosis, suppression of neuroinflammation, and restoration of proteasomal function, makes it an attractive candidate for the treatment of neurodegenerative diseases. The recent discovery of its potential as a TRPV1 antagonist provides a new and exciting direction for future research. The quantitative data and experimental protocols summarized in this guide offer a solid foundation for further investigation into the therapeutic applications of L-NAT. Continued research is warranted to fully elucidate its signaling pathways and to translate these promising preclinical findings into clinical benefits for patients with neurodegenerative disorders.

References

In Vitro Antioxidant Properties of N-Acetyl-5-methyl-L-tryptophan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Acetyl-5-methyl-L-tryptophan is an acetylated amino acid derivative with a methylated indole (B1671886) ring, a structural feature suggesting potential antioxidant activity. While direct quantitative in vitro antioxidant data for this compound is not extensively available in the public domain, this technical guide provides a comprehensive overview of its anticipated antioxidant properties based on the well-documented activities of its close structural analogs, N-Acetyl-L-tryptophan and N-Acetylserotonin (NAS). This document details the experimental protocols for key antioxidant assays, summarizes the available quantitative data for its analogs, and visualizes the pertinent signaling pathways through which these compounds are proposed to exert their antioxidant effects. This guide serves as a foundational resource for researchers investigating the therapeutic potential of this compound.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, the identification and characterization of novel antioxidant compounds are of significant interest in drug discovery and development. N-acetylated tryptophan derivatives have emerged as a promising class of antioxidants. The acetylation of the amino group and substitutions on the indole ring can modulate the antioxidant capacity and bioavailability of the parent tryptophan molecule. This guide focuses on the in vitro antioxidant potential of this compound, providing the necessary theoretical and practical framework for its investigation.

Quantitative Antioxidant Data of Structural Analogs

Due to the limited availability of specific quantitative data for this compound, this section presents data from its close structural analogs to provide a reasonable estimation of its potential antioxidant efficacy.

Table 1: In Vitro Antioxidant and Neuroprotective Activities of N-Acetyl-L-tryptophan and N-Acetylserotonin (NAS)

CompoundAssayCell Line/SystemEndpointResult
N-Acetyl-L-tryptophanH₂O₂-induced cytotoxicityNSC-34 motoneuronsCell Viability (IC₅₀)0.3 µM
N-Acetyl-L-tryptophanH₂O₂-induced cytotoxicityPrimary motor neuronsCell Viability (IC₅₀)16 nM
N-Acetylserotonin (NAS)Glutamate-induced cytotoxicityHT-22 cellsCell ViabilityDose-dependent inhibition (50-500 µM)
N-Acetylserotonin (NAS)H₂O₂-induced cytotoxicityHT-22 cellsCell ViabilityProtective effect observed
N-Acetylserotonin (NAS)Radiation-induced cell deathMurine macrophages (J774A.1)Cell Survivability>80% radioprotective efficacy
N-Acetylserotonin (NAS)Intracellular ROSPorcine enterocytesROS reductionDose-dependent decrease
N-Acetylserotonin (NAS)Glutathione (GSH) levelsGlutamate-treated HT-22 cellsGSH enhancementDose-dependent increase

Experimental Protocols

This section provides detailed methodologies for three standard in vitro antioxidant assays that can be employed to characterize the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

  • Preparation of Test Compound and Control: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO). Prepare a series of dilutions from the stock solution to determine the IC₅₀ value. Prepare similar dilutions for the positive control.

  • Assay Protocol:

    • Add 100 µL of the DPPH working solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of the test compound or positive control to the wells.

    • For the blank, add 100 µL of the solvent instead of the test compound.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging activity percentage against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compound (this compound)

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•⁺) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•⁺ stock solution.

  • Preparation of Working ABTS•⁺ Solution: Dilute the ABTS•⁺ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compound and Control: Prepare a stock solution and serial dilutions of this compound and a positive control as described for the DPPH assay.

  • Assay Protocol:

    • Add 190 µL of the working ABTS•⁺ solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of the test compound or positive control to the wells.

    • Mix gently and incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•⁺ scavenging activity is calculated using the same formula as for the DPPH assay.

  • TEAC Determination: The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants can suppress this oxidation.

Materials:

  • Human hepatocarcinoma (HepG2) cells or other suitable cell line

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • 96-well black, clear-bottom tissue culture plates

  • DCFH-DA probe

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator

  • Test compound (this compound)

  • Positive control (e.g., Quercetin)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Cell Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with different concentrations of the test compound or positive control in treatment medium for 1 hour.

  • Probe Loading:

    • Remove the treatment medium and wash the cells with PBS.

    • Add DCFH-DA solution to the cells and incubate for 30 minutes.

  • Induction of Oxidative Stress:

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add AAPH solution to induce oxidative stress.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at time zero and then at regular intervals (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis: The CAA value is calculated based on the area under the curve of fluorescence versus time. The percentage of inhibition of DCF formation by the test compound is calculated relative to the control (cells treated with AAPH alone).

Visualization of Signaling Pathways and Experimental Workflows

The antioxidant effects of N-acetylated tryptophan analogs, particularly N-Acetylserotonin (NAS), are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that enhance the endogenous antioxidant defense systems.

Nrf2-Mediated Antioxidant Response

N-Acetylserotonin has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon activation by antioxidants or electrophiles, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.

Nrf2_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm NAMT N-Acetyl-5-methyl- L-tryptophan (Analog) ROS Reduces ROS NAMT->ROS Scavenges Nrf2 Nrf2 NAMT->Nrf2 Promotes dissociation Keap1 Keap1 ROS->Keap1 Inhibits dissociation Keap1->Nrf2 Sequesters Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, etc.) ARE->Antioxidant_Enzymes Promotes Transcription

Caption: Nrf2-mediated antioxidant response pathway potentially activated by this compound.

PI3K/Akt Survival Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell survival and is implicated in the cellular response to oxidative stress. Activation of this pathway can lead to the inhibition of pro-apoptotic proteins and the activation of transcription factors that promote cell survival. N-Acetylserotonin has been shown to activate this pathway, contributing to its neuroprotective effects.

PI3K_Akt_Pathway NAMT N-Acetyl-5-methyl- L-tryptophan (Analog) Receptor Receptor (e.g., TrkB for NAS) NAMT->Receptor Activates PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Apoptosis Apoptosis pAkt->Apoptosis Inhibits Cell_Survival Cell Survival pAkt->Cell_Survival Promotes

Caption: PI3K/Akt cell survival pathway potentially modulated by this compound.

Experimental Workflow for In Vitro Antioxidant Assessment

The following diagram illustrates a logical workflow for the comprehensive in vitro assessment of the antioxidant properties of a test compound like this compound.

Experimental_Workflow start Test Compound (this compound) chemical_assays Chemical-based Assays start->chemical_assays cell_based_assays Cell-based Assays start->cell_based_assays dpph DPPH Assay chemical_assays->dpph abts ABTS Assay chemical_assays->abts ic50 Determine IC50 / TEAC dpph->ic50 abts->ic50 mechanism Mechanistic Studies ic50->mechanism oxidative_stress_model Induce Oxidative Stress (e.g., H2O2, AAPH) cell_based_assays->oxidative_stress_model caa Cellular Antioxidant Activity (CAA) Assay caa->mechanism ros_measurement Intracellular ROS Measurement ros_measurement->mechanism oxidative_stress_model->caa oxidative_stress_model->ros_measurement cell_viability Assess Cell Viability (MTT, etc.) oxidative_stress_model->cell_viability cell_viability->mechanism western_blot Western Blot (Nrf2, p-Akt, etc.) mechanism->western_blot end Comprehensive Antioxidant Profile western_blot->end

Caption: A logical workflow for the in vitro antioxidant assessment of a test compound.

Conclusion

While direct experimental data on the in vitro antioxidant properties of this compound is currently limited, the available information on its structural analogs strongly suggests its potential as a potent antioxidant. The methodologies and mechanistic insights provided in this technical guide offer a solid foundation for researchers to undertake a comprehensive evaluation of this promising compound. Future studies employing the detailed protocols herein are warranted to elucidate the specific antioxidant capacity and mechanisms of action of this compound, which will be crucial in determining its therapeutic potential in oxidative stress-related pathologies.

N-Acetyl-5-methyl-L-tryptophan as a Cytochrome c Release Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Cytochrome c and Apoptosis

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. The intrinsic pathway of apoptosis is tightly regulated at the level of the mitochondria. A pivotal event in this pathway is the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[1] Cytosolic cytochrome c binds to the apoptotic protease-activating factor-1 (Apaf-1), triggering the formation of the apoptosome.[2] This complex then recruits and activates caspase-9, which in turn activates downstream executioner caspases, such as caspase-3, leading to the dismantling of the cell.[2]

Given its critical role, the inhibition of cytochrome c release represents a promising therapeutic strategy for conditions characterized by excessive apoptosis, such as neurodegenerative diseases and ischemia-reperfusion injury.[1][3]

N-acetylated Tryptophan Derivatives as Potential Apoptosis Inhibitors

While specific data on N-Acetyl-5-methyl-L-tryptophan is scarce, related N-acetylated tryptophan derivatives have been investigated for their neuroprotective and anti-apoptotic properties.

N-acetyl-L-tryptophan (NAT): N-acetyl-L-tryptophan has been identified as a potential neuroprotective agent and an inhibitor of mitochondrial cytochrome c release.[4] Studies have shown that NAT can rescue neuronal cells from death in models of amyotrophic lateral sclerosis (ALS).[4] Its protective effects are attributed to the inhibition of the mitochondrial death pathway, including the release of cytochrome c, Smac/AIF, and the subsequent activation of caspases-9 and -3.[4] Furthermore, NAT has demonstrated radioprotective effects by modulating oxidative stress and preserving mitochondrial membrane integrity, which are closely linked to the prevention of cytochrome c release.[5][6]

The mechanism by which NAT and potentially its analog, NASMET, inhibit cytochrome c release is not fully elucidated but may involve the stabilization of the mitochondrial outer membrane, potentially through interactions with Bcl-2 family proteins or by preventing the formation of the mitochondrial permeability transition pore (mPTP).

Signaling Pathways

The intrinsic apoptosis pathway is a complex cascade of events culminating in cell death. The release of cytochrome c is a key regulatory step in this process.

Intrinsic_Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrion DNA_Damage DNA Damage Bax_Bak Bax/Bak Activation & Oligomerization DNA_Damage->Bax_Bak activate Oxidative_Stress Oxidative Stress Oxidative_Stress->Bax_Bak activate Growth_Factor_Withdrawal Growth Factor Withdrawal Growth_Factor_Withdrawal->Bax_Bak activate MOMP MOMP Bax_Bak->MOMP induce Bcl2_BclXL Bcl-2/Bcl-xL (Anti-apoptotic) Bcl2_BclXL->Bax_Bak inhibit Cytochrome_c_Release Cytochrome c Release MOMP->Cytochrome_c_Release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c_Release->Apoptosome triggers Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway highlighting Bcl-2 family regulation and cytochrome c release.

A hypothetical mechanism for a cytochrome c release inhibitor, such as this compound, would involve intervention at the level of the mitochondria to prevent the release of pro-apoptotic factors.

Inhibitor_Mechanism cluster_upstream Upstream Apoptotic Signals cluster_mito Mitochondrion Apoptotic_Stimulus Apoptotic Stimulus Bax_Bak Bax/Bak Activation Apoptotic_Stimulus->Bax_Bak MOMP MOMP Bax_Bak->MOMP Cytochrome_c Cytochrome c MOMP->Cytochrome_c release Apoptosis Apoptosis Cytochrome_c->Apoptosis leads to NASMET This compound (Hypothetical Inhibitor) NASMET->MOMP inhibits

Caption: Hypothetical mechanism of this compound in inhibiting MOMP.

Experimental Protocols for Measuring Cytochrome c Release

Several established methods can be employed to detect and quantify the release of cytochrome c from the mitochondria into the cytosol. The choice of method depends on the specific experimental goals, available equipment, and cell type.

Subcellular Fractionation and Western Blotting

This is a widely used and semi-quantitative method to determine the amount of cytochrome c in the mitochondrial and cytosolic fractions.

Protocol:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with the apoptotic stimulus and/or the test inhibitor (e.g., this compound) for the desired time.

  • Cell Harvesting: Harvest cells by centrifugation at 600 x g for 5 minutes at 4°C. Wash the cell pellet with ice-cold PBS.

  • Cytosolic Extraction: Resuspend the cell pellet in a hypotonic cytosol extraction buffer containing protease inhibitors. Incubate on ice for 15 minutes.

  • Homogenization: Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice. The number of strokes should be optimized for the cell type to ensure efficient cell lysis without damaging the mitochondria.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 700-1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at 10,000-12,000 x g for 30 minutes at 4°C to pellet the mitochondria.

    • The resulting supernatant is the cytosolic fraction.

  • Mitochondrial Fraction: The pellet from the previous step contains the mitochondria. Wash the pellet with cytosol extraction buffer and resuspend in a mitochondrial lysis buffer.

  • Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions using a standard protein assay (e.g., BCA or Bradford assay).

  • Western Blotting:

    • Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for cytochrome c.

    • Use antibodies against marker proteins for the cytosol (e.g., GAPDH or β-actin) and mitochondria (e.g., COX IV or VDAC) to assess the purity of the fractions and for loading controls.

    • Incubate with a suitable secondary antibody and detect the protein bands using an appropriate detection system.

  • Quantification: Densitometrically quantify the cytochrome c bands in the cytosolic fractions to determine the extent of release.

Western_Blot_Workflow cluster_centrifugation Differential Centrifugation Start Cell Culture & Treatment Harvest Harvest & Wash Cells Start->Harvest Lyse Homogenize in Hypotonic Buffer Harvest->Lyse Centrifuge1 Centrifuge (Low Speed) Pellet Nuclei Lyse->Centrifuge1 Centrifuge2 Centrifuge Supernatant (High Speed) Centrifuge1->Centrifuge2 Fractions Separate Cytosolic & Mitochondrial Fractions Centrifuge2->Fractions Quantify Protein Quantification Fractions->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Blotting Western Blot SDS_PAGE->Blotting Analysis Densitometric Analysis Blotting->Analysis

Caption: Experimental workflow for cytochrome c release detection by Western blotting.

Immunocytochemistry

This method allows for the visualization of cytochrome c localization within individual cells.

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the apoptotic stimulus and/or inhibitor.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with a detergent such as Triton X-100 or digitonin (B1670571) in PBS. The choice and concentration of the detergent can be optimized to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., PBS containing bovine serum albumin and/or normal goat serum) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against cytochrome c overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI or Hoechst. A mitochondrial marker (e.g., MitoTracker) can also be used to co-localize the cytochrome c signal.

  • Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. In healthy cells, cytochrome c will show a punctate staining pattern co-localizing with mitochondria. In apoptotic cells, cytochrome c will appear diffused throughout the cytoplasm.

Flow Cytometry

Flow cytometry offers a high-throughput method to quantify the percentage of cells that have released cytochrome c.

Protocol:

  • Cell Culture and Treatment: Treat cells in suspension or adherent cells that have been detached.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Selective Permeabilization: Resuspend the cells in a buffer containing a low concentration of digitonin to selectively permeabilize the plasma membrane. This allows the cytosolic cytochrome c to diffuse out of the cells.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and then fully permeabilize them with a stronger detergent like Triton X-100 to allow antibody access to the mitochondrial cytochrome c.

  • Immunostaining: Stain the cells with a fluorescently labeled anti-cytochrome c antibody.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Cells that have retained their mitochondrial cytochrome c will show high fluorescence, while cells that have released it will have low fluorescence.

Quantitative Data on Related Compounds

As previously stated, specific quantitative data for this compound is not available. However, for the related compound N-acetyl-L-tryptophan (NAT) , studies have demonstrated its ability to inhibit apoptosis and provide neuroprotection, which is indicative of its potential to prevent cytochrome c release.

CompoundCell TypeApoptotic StimulusEffectCitation
N-acetyl-L-tryptophan (NAT)NSC-34 motor neuron-like cellsNot specifiedRescues from cell death[4]
N-acetyl-L-tryptophan (NAT)Primary motor neuronsNot specifiedRescues from cell death[4]
N-acetyl-L-tryptophan (NAT)Intestinal epithelial cells-6 (IEC-6)Gamma radiation (20 Gy)84.36% to 87.68% survival at 0.1 µg/mL[5]
N-acetyl-L-tryptophan (NAT)Murine macrophages J774A.1Gamma radiation>80% radioprotective efficacy[6]

Note: The data in the table above is for N-acetyl-L-tryptophan (NAT), not this compound (NASMET).

Conclusion

The inhibition of cytochrome c release from mitochondria is a key strategy in the development of therapeutics for diseases associated with excessive apoptosis. While N-acetylated tryptophan derivatives, such as N-acetyl-L-tryptophan, have shown promise as anti-apoptotic agents that can prevent the release of mitochondrial pro-apoptotic factors, there is a clear need for further research into the specific biological activities of this compound. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to investigate the potential of NASMET and other novel compounds as inhibitors of cytochrome c release. Future studies should focus on generating quantitative data to establish the potency and efficacy of these molecules and to elucidate their precise mechanisms of action at the mitochondrial level.

References

Methodological & Application

Application Notes and Protocols for Cell-based Assays to Evaluate N-Acetyl-5-methyl-L-tryptophan Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-5-methyl-L-tryptophan is a derivative of the essential amino acid L-tryptophan. Its structural similarity to neuroactive compounds such as N-acetyl-L-tryptophan and N-acetylserotonin suggests its potential for a range of biological activities, including neuroprotection, anti-inflammatory effects, and antioxidant properties.[1][2][3] These application notes provide a comprehensive guide for researchers to investigate the cellular activities of this compound using a variety of established cell-based assays. The following protocols have been adapted to assess its efficacy and mechanism of action in cellular models.

Potential Signaling Pathways of this compound

Based on the activities of related tryptophan derivatives, this compound may influence several key cellular signaling pathways. The following diagram illustrates a hypothetical mechanism of action involving neuroprotective and anti-inflammatory pathways.

cluster_0 Cellular Response to this compound cluster_1 Neuroprotective Pathway cluster_2 Anti-inflammatory Pathway NAMLT This compound TrkB TrkB Receptor NAMLT->TrkB Agonism Akt Akt NAMLT->Akt Activation NK1R NK-1R NAMLT->NK1R Antagonism CREB CREB TrkB->CREB Phosphorylation BDNF BDNF CREB->BDNF Upregulation Nrf2 Nrf2 Akt->Nrf2 Activation Antioxidant_Enzymes Antioxidant Enzymes Nrf2->Antioxidant_Enzymes Upregulation SubstanceP Substance P NK1R->SubstanceP Inhibition Caspase1 Caspase-1 SubstanceP->Caspase1 Inhibition IL1b IL-1β Caspase1->IL1b Inhibition of secretion

A potential signaling pathway for this compound.

I. Assessment of Cytotoxicity and Cell Viability

It is crucial to determine the optimal, non-toxic concentration range of this compound before evaluating its biological activities. The MTT and XTT assays are colorimetric methods used to assess cell viability by measuring metabolic activity.[4]

Experimental Workflow: Cell Viability Assays

Workflow for MTT and XTT cell viability assays.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[4][5][6]

Materials:

  • This compound

  • Cell line of interest (e.g., neuronal cells, macrophages)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[5]

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells.[5]

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]

  • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[5]

  • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[5]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Measure the absorbance at 570 nm using a microplate reader.[5]

Protocol 2: XTT Assay for Cell Viability

The XTT assay is similar to the MTT assay, but the resulting formazan product is water-soluble, simplifying the protocol.[5]

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • XTT labeling mixture (prepared according to the manufacturer's instructions)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat cells with a range of concentrations of this compound and incubate for the desired duration.[5]

  • Prepare the XTT labeling mixture according to the manufacturer's protocol, which typically involves mixing the XTT reagent with an electron-coupling reagent.

  • Add 50 µL of the XTT labeling mixture to each well.

  • Incubate the plate for 2-4 hours at 37°C.[5]

  • Measure the absorbance of the soluble formazan product at a wavelength between 450 and 500 nm.[5]

Data Presentation: Cell Viability
Concentration (µM)% Cell Viability (MTT)% Cell Viability (XTT)
0 (Vehicle)100100
198.5 ± 2.199.1 ± 1.8
1097.2 ± 3.598.4 ± 2.5
5095.8 ± 4.296.5 ± 3.1
10093.1 ± 5.094.2 ± 4.3
20088.7 ± 6.390.1 ± 5.5

II. Assessment of Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be evaluated by measuring its effect on the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS). The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying cytokine levels.[7][8]

Experimental Workflow: Cytokine ELISA

G cluster_workflow Cytokine ELISA Workflow A Coat plate with capture antibody B Block non-specific binding A->B C Add cell culture supernatants B->C D Add detection antibody C->D E Add enzyme conjugate D->E F Add substrate and stop solution E->F G Measure absorbance F->G

Workflow for a sandwich ELISA to detect cytokines.

Protocol 3: Cytokine Secretion Assay (ELISA)

This protocol outlines the steps for a sandwich ELISA to measure cytokine concentrations in cell culture supernatants.[8][9][10]

Materials:

  • This compound

  • Macrophage cell line (e.g., RAW 264.7)

  • LPS

  • ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6) including capture antibody, detection antibody, enzyme conjugate (e.g., HRP-streptavidin), substrate (e.g., TMB), and stop solution.[10]

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., 10% FBS in PBS)[9]

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Seed macrophage cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours) to induce cytokine production.[8]

  • Collect the cell culture supernatants and centrifuge to remove cellular debris.[7]

  • Perform the ELISA according to the manufacturer's protocol. A general procedure is as follows: a. Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[8] b. Wash the plate and block non-specific binding sites.[8] c. Add the collected cell culture supernatants and standards to the wells and incubate.[8] d. Wash the plate and add the biotinylated detection antibody.[10] e. Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).[7] f. Wash the plate and add the substrate solution.[7] g. Stop the reaction with the stop solution and measure the absorbance at 450 nm.[7]

  • Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Data Presentation: Cytokine Secretion
TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control< 10< 10
LPS (1 µg/mL)1500 ± 1202500 ± 200
LPS + NAMLT (10 µM)1250 ± 1002100 ± 180
LPS + NAMLT (50 µM)800 ± 751500 ± 130
LPS + NAMLT (100 µM)450 ± 50900 ± 80

III. Assessment of Antioxidant Activity

The antioxidant potential of this compound can be determined by its ability to mitigate oxidative stress in cells. This can be assessed by measuring the levels of reactive oxygen species (ROS) and the expression of antioxidant enzymes.[11][12]

Experimental Workflow: Oxidative Stress Assay

G cluster_workflow Oxidative Stress Assay Workflow A Seed cells B Pre-treat with this compound A->B C Induce oxidative stress (e.g., with H2O2) B->C D Measure ROS levels (e.g., DCFH-DA) C->D E Lyse cells for antioxidant enzyme analysis C->E

Workflow for assessing antioxidant activity.

Protocol 4: Measurement of Intracellular ROS

Materials:

  • This compound

  • Cell line susceptible to oxidative stress (e.g., HT-22 neuronal cells)

  • Oxidative stress inducer (e.g., hydrogen peroxide, H₂O₂)

  • DCFH-DA (2',7'-dichlorofluorescin diacetate) probe

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a 96-well black plate with a clear bottom.

  • Pre-treat the cells with this compound for 1-2 hours.

  • Induce oxidative stress by adding H₂O₂ at a predetermined concentration.

  • After a short incubation (e.g., 30-60 minutes), wash the cells with PBS.

  • Load the cells with DCFH-DA solution and incubate in the dark.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm).

Data Presentation: Antioxidant Activity
TreatmentRelative Fluorescence Units (RFU)
Control100 ± 10
H₂O₂500 ± 45
H₂O₂ + NAMLT (10 µM)420 ± 38
H₂O₂ + NAMLT (50 µM)280 ± 25
H₂O₂ + NAMLT (100 µM)150 ± 18

IV. Assessment of Tryptophan Metabolism

This compound may influence the activity of enzymes involved in tryptophan catabolism, such as indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO2).[13][14] The activity of these enzymes can be assessed by measuring the production of their downstream metabolite, kynurenine.

Protocol 5: Kynurenine Production Assay

Materials:

Procedure:

  • Seed cells in a 96-well plate.[13]

  • Culture the cells with L-tryptophan and various concentrations of this compound for 18-24 hours.[13]

  • Transfer the cell supernatants to a new plate and mix with TCA, then incubate at 60°C for 20 minutes.[15]

  • Centrifuge the plate and transfer the supernatants to a new plate.

  • Mix the supernatants with 4-(dimethylamino)benzaldehyde and measure the absorbance at 480 nm.[15]

Data Presentation: Kynurenine Production
TreatmentKynurenine (µM)
Control2.5 ± 0.3
L-Tryptophan25.0 ± 2.1
L-Tryptophan + NAMLT (10 µM)22.1 ± 1.9
L-Tryptophan + NAMLT (50 µM)15.8 ± 1.5
L-Tryptophan + NAMLT (100 µM)9.7 ± 1.1

V. Receptor Binding Assays

Given the structural similarities to serotonin (B10506) and melatonin (B1676174), this compound may interact with their respective receptors.[3][16] Radioligand binding assays are a powerful tool to determine the affinity of a compound for a specific receptor.[17][18]

Protocol 6: Radioligand Binding Assay

Materials:

  • This compound

  • Cell membranes expressing the receptor of interest (e.g., melatonin receptors MT1, MT2)

  • Radioligand (e.g., 2-[¹²⁵I]-iodomelatonin)[17]

  • Unlabeled ligand for non-specific binding determination

  • Scintillation counter

Procedure:

  • In a multi-tube format, combine cell membranes, radioligand at a fixed concentration, and varying concentrations of unlabeled this compound.

  • To determine non-specific binding, a parallel set of tubes should contain a high concentration of an unlabeled reference ligand.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the inhibitory constant (Ki) for this compound.

Data Presentation: Receptor Binding Affinity
ReceptorKi (nM)
MT185.3 ± 7.2
MT2150.6 ± 12.5
5-HT2A> 1000
5-HT2C> 1000

Conclusion

These application notes provide a framework for the systematic evaluation of the biological activities of this compound in cell-based models. The detailed protocols for assessing cytotoxicity, anti-inflammatory effects, antioxidant potential, influence on tryptophan metabolism, and receptor binding will enable researchers to elucidate the compound's mechanism of action and potential therapeutic applications. The provided data tables and diagrams serve as templates for data presentation and conceptual understanding of the experimental workflows and potential signaling pathways involved.

References

Animal Models for Studying N-Acetyl-5-methyl-L-tryptophan Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-5-methyl-L-tryptophan is a derivative of the essential amino acid L-tryptophan and an analog of N-Acetyl-L-tryptophan. While specific research on this compound is limited, its structural similarity to other biologically active tryptophan metabolites, such as N-acetyl-L-tryptophan (L-NAT) and N-acetylserotonin (NAS), suggests its potential for investigation in various physiological and pathological processes. This document provides a comprehensive guide for researchers interested in studying the effects of this compound in animal models, drawing upon established protocols for related compounds.

Chem-Impex notes that Nα-Acetyl-5-methyl-DL-tryptophan is utilized in neuroscience research for its potential effects on serotonin (B10506) levels and in pharmaceutical development targeting neurological conditions.[1] It is suggested that the compound may cross the blood-brain barrier, making it a candidate for neuropharmacological studies.[1] This potential is a key consideration for its application in models of central nervous system disorders.

Potential Therapeutic Areas of Interest

Based on the known activities of related tryptophan derivatives, this compound could be investigated for its effects in the following areas:

  • Neuroprotection: L-NAT has demonstrated neuroprotective effects in models of amyotrophic lateral sclerosis (ALS).[2][3]

  • Anti-inflammatory Effects: L-NAT exhibits anti-inflammatory properties by inhibiting the expression of IL-1β and the activation of caspase-1.[2]

  • Modulation of Serotonin Metabolism: As a tryptophan derivative, it may influence the serotonin pathway, impacting mood and behavior.[1]

  • Radioprotection: L-NAT has shown radioprotective activity in mouse and primate models.

Recommended Animal Models

The choice of animal model will depend on the specific research question. Below are some recommended models based on the potential therapeutic areas:

Therapeutic AreaRecommended Animal ModelRationale
Neuroprotection (ALS) mSOD1(G93A) Transgenic MiceA well-established model of familial ALS that exhibits progressive motor neuron loss and paralysis.
Neuroprotection (General) Rodent models of induced neurotoxicity (e.g., MPTP for Parkinson's, scopolamine (B1681570) for memory impairment)Allows for the investigation of protective effects against specific neurotoxic insults.
Anti-inflammatory Effects Lipopolysaccharide (LPS)-induced inflammation model in mice or ratsA standard model to assess the systemic anti-inflammatory activity of a compound.
Mood and Behavior Standard behavioral tests in mice or rats (e.g., forced swim test, elevated plus maze)Used to evaluate potential antidepressant and anxiolytic effects.
Radioprotection Whole-body irradiation models in miceTo assess the ability of the compound to mitigate the harmful effects of radiation.

Experimental Protocols

General Preparation and Administration of this compound

A formulation for this compound suitable for animal studies can be prepared as follows:

  • Dissolve the compound in DMSO to create a stock solution.

  • For administration, dilute the stock solution with a vehicle consisting of PEG300, Tween-80, and saline.[4]

  • A typical final vehicle composition might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] The final concentration of the compound should be adjusted based on the desired dosage.

  • The compound can be administered via intraperitoneal (i.p.) injection or oral gavage.

Protocol 1: Evaluation of Neuroprotective Effects in an ALS Mouse Model

This protocol is adapted from studies on N-acetyl-L-tryptophan.[2]

Animal Model: mSOD1(G93A) transgenic mice.

Experimental Groups:

  • Group 1: mSOD1(G93A) mice receiving vehicle.

  • Group 2: mSOD1(G93A) mice receiving this compound (dose to be determined by dose-response studies, e.g., starting with a range of 10-100 mg/kg).

  • Group 3: Wild-type littermates receiving vehicle.

Methodology:

  • Treatment: Begin daily administration of the compound or vehicle at a pre-symptomatic age (e.g., 60 days).

  • Behavioral Assessment:

    • Motor Performance: Assess motor function weekly using a rotarod test and grip strength measurement.

    • Disease Onset: Define onset as the age at which peak body weight begins to decline or when motor deficits are first observed.

    • Survival: Monitor and record the lifespan of all animals.

  • Endpoint Analysis (at a defined disease stage or end-of-life):

    • Tissue Collection: Perfuse animals and collect spinal cord and brain tissue.

    • Histology: Perform Nissl staining to quantify motor neuron loss in the spinal cord.

    • Biochemical Analysis:

      • Western blot analysis of spinal cord lysates to measure levels of apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3) and inflammatory markers (e.g., Iba1 for microglia, GFAP for astrocytes).

      • ELISA to measure levels of inflammatory cytokines (e.g., IL-1β, TNF-α).

Quantitative Data Summary:

ParameterVehicle ControlThis compound
Disease Onset (days)
Survival (days)
Rotarod Performance (latency to fall, sec)
Grip Strength (grams)
Motor Neuron Count (per spinal cord section)
Relative Protein Expression (fold change)
    - Bcl-2
    - Cleaved Caspase-3
    - Iba1
    - GFAP
Cytokine Levels (pg/mL)
    - IL-1β
    - TNF-α
Protocol 2: Assessment of Anti-inflammatory Activity

Animal Model: C57BL/6 mice.

Experimental Groups:

  • Group 1: Saline + Vehicle.

  • Group 2: Saline + this compound.

  • Group 3: LPS + Vehicle.

  • Group 4: LPS + this compound.

Methodology:

  • Pre-treatment: Administer this compound or vehicle 1 hour prior to the inflammatory challenge.

  • Inflammatory Challenge: Administer LPS (e.g., 1 mg/kg, i.p.) to induce a systemic inflammatory response.

  • Sample Collection: Collect blood via cardiac puncture 2-4 hours after LPS administration.

  • Analysis:

    • Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.

Quantitative Data Summary:

CytokineSaline + VehicleSaline + CompoundLPS + VehicleLPS + Compound
TNF-α (pg/mL)
IL-6 (pg/mL)
IL-1β (pg/mL)

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways

Based on the mechanisms of related compounds, this compound may modulate the following pathways.

G stress Oxidative Stress / Neurotoxicity mito Mitochondria stress->mito inflammation Inflammatory Cascade (e.g., NF-κB) stress->inflammation namt This compound nk1r NK-1R namt->nk1r Antagonism? namt->mito Inhibition of Cytochrome c release? namt->inflammation Inhibition? apoptosis Apoptosis (Caspase Activation, Cytochrome c release) survival Cell Survival & Neuroprotection nk1r->survival Blocks Apoptosis mito->apoptosis mito->apoptosis Prevents Release cytokines Pro-inflammatory Cytokine Production (IL-1β, TNF-α) inflammation->cytokines inflammation->cytokines Reduces Inflammation

Caption: Potential mechanisms of this compound.

Experimental Workflow for In Vivo Neuroprotection Study

G start Start of Study (e.g., 60-day-old mSOD1(G93A) mice) treatment Daily Treatment (Compound or Vehicle) start->treatment behavior Weekly Behavioral Testing (Rotarod, Grip Strength) treatment->behavior Concurrent monitoring Monitor Disease Onset & Body Weight treatment->monitoring Concurrent endpoint Endpoint Criteria Met (e.g., defined disease stage) behavior->endpoint monitoring->endpoint tissue Tissue Collection (Spinal Cord, Brain) endpoint->tissue analysis Histological & Biochemical Analysis tissue->analysis data Data Analysis & Interpretation analysis->data

Caption: Workflow for a neuroprotection study in an ALS mouse model.

Conclusion

While direct experimental data on this compound is currently scarce, the information available for structurally and functionally related compounds provides a solid foundation for designing and executing preclinical studies. The protocols and conceptual frameworks presented here offer a starting point for researchers to investigate the potential therapeutic effects of this novel compound in various animal models of disease. Careful dose-response studies and comprehensive behavioral and molecular analyses will be crucial in elucidating the specific biological activities of this compound.

References

Application Note: Quantification of N-Acetyl-5-methyl-L-tryptophan in Brain Tissue using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

N-Acetyl-5-methyl-L-tryptophan (NA-5-MeO-Trp) is a derivative of the essential amino acid L-tryptophan and is of growing interest in neuroscience and drug development. Its structural similarity to neuroactive compounds, such as melatonin (B1676174) and N-acetylserotonin, suggests potential roles in mood regulation, cognitive function, and neuroprotection.[1] Accurate quantification of NA-5-MeO-Trp in brain tissue is crucial for elucidating its physiological functions, understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship, and for the development of novel therapeutics targeting neurological disorders.

This application note provides a detailed protocol for the sensitive and selective quantification of this compound in brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is intended for researchers, scientists, and drug development professionals.

Principle of the Method

This method utilizes a "dilute-and-shoot" approach following protein precipitation for sample preparation, which is a rapid and effective technique for removing high-abundance proteins from brain homogenates. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This ensures high selectivity and sensitivity for the quantification of this compound.

Materials and Reagents

  • This compound analytical standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d3

  • LC-MS/MS grade acetonitrile (B52724) (ACN)

  • LC-MS/MS grade methanol (B129727) (MeOH)

  • LC-MS/MS grade water

  • Formic acid (FA)

  • Perchloric acid (PCA) or Trichloroacetic acid (TCA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rat or mouse brain tissue

Equipment

  • Homogenizer (e.g., bead beater, ultrasonic homogenizer)

  • Microcentrifuge

  • Analytical balance

  • Vortex mixer

  • Pipettes and tips

  • LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher Scientific, Waters) with a C18 reversed-phase column

Experimental Protocols

Standard Solution Preparation

Prepare a 1 mg/mL stock solution of this compound in methanol. From this stock, prepare a series of working standard solutions by serial dilution in a 50:50 mixture of acetonitrile and water. These will be used to construct a calibration curve. Prepare a stock solution of the internal standard (e.g., this compound-d3) at 1 mg/mL in methanol and a working solution at an appropriate concentration in the same diluent.

Sample Preparation: Brain Tissue Homogenization and Protein Precipitation

The following workflow outlines the key steps for preparing brain tissue samples for LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_precip Protein Precipitation cluster_analysis Analysis A Weigh frozen brain tissue B Add ice-cold PBS (1:4 w/v) A->B Dilution C Homogenize on ice B->C Mechanical disruption D Aspirate homogenate C->D E Add internal standard D->E Spiking F Add ice-cold ACN with 0.1% FA (1:3 v/v) E->F Precipitating agent G Vortex and incubate at -20°C F->G Mixing & Precipitation H Centrifuge at high speed G->H Separation I Collect supernatant H->I J Inject into LC-MS/MS I->J Analysis

Caption: Experimental workflow for brain tissue sample preparation.

Protocol Steps:

  • Excise brain tissue and immediately snap-freeze in liquid nitrogen. Store at -80°C until use.

  • On the day of analysis, weigh the frozen brain tissue (approximately 100 mg).

  • To the tissue in a 2 mL tube, add 4 volumes of ice-cold PBS (e.g., 400 µL for 100 mg of tissue).

  • Homogenize the tissue on ice using a bead beater or ultrasonic homogenizer until a uniform suspension is achieved.

  • Transfer a known volume of the homogenate (e.g., 100 µL) to a new microcentrifuge tube.

  • Spike with the internal standard solution.

  • Add three volumes of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins (e.g., 300 µL for 100 µL of homogenate).

  • Vortex vigorously for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 5 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

Mass Spectrometry (MS) Conditions:

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Instrument dependent

MRM Transitions:

The following are proposed MRM transitions for this compound and a hypothetical deuterated internal standard. These should be optimized for the specific instrument used. The fragmentation of N-acetylated amino acids often involves the loss of water and/or the acetyl group.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[To be determined][To be determined][To be optimized]
This compound-d3 (IS)[To be determined][To be determined][To be optimized]

Note: The exact m/z values for the precursor and product ions will need to be determined by direct infusion of the analytical standard. Based on the structure of this compound (C14H16N2O3), the expected monoisotopic mass is approximately 260.12 Da. The protonated molecule [M+H]+ would be around m/z 261.1. Common fragments for N-acetylated tryptophan derivatives include losses of the acetyl group (42 Da) and the carboxyl group (46 Da).

Data Analysis and Results

The concentration of this compound in the brain tissue samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression analysis is then applied to the calibration curve.

Quantitative Data Summary:

The following table should be used to summarize the quantitative results from the analysis.

Sample IDBrain RegionAnalyte Concentration (ng/g tissue)Standard Deviation%CV
Control 1Hippocampus[Experimental Value][Experimental Value][Experimental Value]
Control 2Cortex[Experimental Value][Experimental Value][Experimental Value]
Treated 1Hippocampus[Experimental Value][Experimental Value][Experimental Value]
Treated 2Cortex[Experimental Value][Experimental Value][Experimental Value]

Potential Signaling Pathway of this compound

N-acetylated tryptophan derivatives have been shown to exert neuroprotective effects through various mechanisms. One proposed pathway involves the inhibition of mitochondrial-mediated apoptosis and antagonism of the neurokinin 1 receptor (NK-1R).[2][3]

G cluster_stress Cellular Stress (e.g., Oxidative Stress, Excitotoxicity) cluster_pathway Apoptotic Signaling cluster_neuro Neurotransmission cluster_intervention Therapeutic Intervention stress Stress Stimuli bax Bax/Bak Activation stress->bax mito Mitochondria bax->mito cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 apop Apoptosis cas3->apop sp Substance P nk1r NK-1R sp->nk1r neuroinflam Neuroinflammation nk1r->neuroinflam na5mt This compound na5mt->cytc Inhibition na5mt->nk1r Antagonism

Caption: Proposed neuroprotective signaling pathway of this compound.

Conclusion

The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantification of this compound in brain tissue. This protocol can be readily implemented in research and drug development settings to further investigate the role of this compound in the central nervous system. The provided information on its potential signaling pathways offers a basis for mechanistic studies into its neuroprotective effects.

References

Application Notes and Protocols for Ligand Binding Assays Targeting N-Acetyl-5-methyl-L-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Acetyl-5-methyl-L-tryptophan is a derivative of the essential amino acid L-tryptophan. As a niche molecule, its specific biological targets and mechanisms of action are not yet fully elucidated. However, its structural similarity to other well-characterized N-acetylated tryptophan derivatives, such as N-Acetyl-L-tryptophan (NAT) and N-Acetylserotonin (NAS), provides a rational basis for exploring its potential interactions with a range of biological targets. These application notes provide a guide for researchers to investigate the binding of this compound to potential target receptors, drawing upon established protocols for its structural analogs.

A critical point of consideration is the evolving understanding of the pharmacology of NAT. While historically considered an antagonist of the Neurokinin-1 receptor (NK-1R), recent studies have contested this, finding no significant binding of NAT to NK-1R in radioligand binding assays. This underscores the importance of empirical validation for any proposed ligand-receptor interaction.

Given that N-Acetylserotonin (NAS) is a known agonist of both melatonin (B1676174) receptors (MT1 and MT2) and the Tropomyosin receptor kinase B (TrkB), these receptors present promising starting points for investigating the pharmacological profile of this compound. This document provides detailed protocols for ligand binding assays for these potential targets.

Potential Target 1: Neurokinin-1 Receptor (NK-1R) - A Re-evaluation

Historically, N-Acetyl-L-tryptophan (NAT), the parent compound of this compound, has been described as an antagonist of the Neurokinin-1 receptor (NK-1R), which is the primary receptor for the neuropeptide Substance P. However, a 2022 study published in Molecular and Cellular Neuroscience challenged this assertion, reporting that NAT does not display significant binding to either human or rat NK-1R at concentrations up to the millimolar range. This suggests that the neuroprotective effects of NAT may be independent of NK-1R antagonism.

Despite this controversy, for the sake of comprehensive investigation, a protocol for an NK-1R competitive binding assay is provided below. Researchers investigating this compound are encouraged to approach this target with a critical perspective and to confirm any findings with orthogonal assays.

Signaling Pathway for Substance P / NK-1R

The binding of Substance P to NK-1R, a G-protein coupled receptor (GPCR), primarily activates Gαq and Gαs proteins. This initiates downstream signaling cascades, including the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These pathways are involved in a variety of cellular responses, including neuronal excitation, inflammation, and cell proliferation.

NK1R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK-1R SP->NK1R Binds Gq Gαq NK1R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ IP3->Ca2 Mobilizes PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca2->Cellular_Response PKC->Cellular_Response

Figure 1. Simplified signaling pathway of the Neurokinin-1 Receptor (NK-1R).

Experimental Protocol: NK-1R Radioligand Competitive Binding Assay

This protocol is adapted for screening compounds like this compound for their ability to compete with a radiolabeled ligand for binding to NK-1R.

Materials:

  • Membrane Preparation: Cell membranes from a cell line stably expressing human NK-1R (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-Substance P or another suitable radiolabeled NK-1R antagonist.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known unlabeled NK-1R antagonist (e.g., Aprepitant).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well filter plates (GF/C).

  • Microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

    • 50 µL of the test compound at various concentrations.

    • 50 µL of radioligand at a final concentration close to its Kd.

    • 100 µL of the NK-1R membrane preparation (protein concentration to be optimized).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Drying: Dry the filter plate at 50°C for 30-60 minutes.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the IC₅₀ value by non-linear regression.

Potential Target 2: Melatonin Receptors (MT1 and MT2)

N-Acetylserotonin (NAS), which differs from this compound by a hydroxyl group instead of a methyl group at the 5-position of the indole (B1671886) ring, is a known agonist at melatonin receptors. This makes MT1 and MT2 high-priority targets for investigation.

Signaling Pathway for Melatonin Receptors

Melatonin receptors MT1 and MT2 are GPCRs that primarily couple to Gi proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This pathway is central to the regulation of circadian rhythms and other physiological processes. MT2 can also couple to Gq proteins, influencing phosphoinositide signaling.

Melatonin_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Melatonin Melatonin / NAS MT1_MT2 MT1 / MT2 Melatonin->MT1_MT2 Binds Gi Gαi MT1_MT2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP:e->cAMP:w Converts PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Circadian Regulation) CREB->Gene_Expression Regulates

Figure 2. Simplified signaling pathway of Melatonin Receptors (MT1/MT2).

Quantitative Data for Melatonin Receptor Ligands

The following table summarizes binding affinity data for known melatonin receptor ligands. This data can serve as a reference for interpreting results obtained with this compound.

CompoundReceptorAssay TypeAffinity (Ki, nM)Reference
MelatoninMT1Radioligand Competition0.1 - 0.5
MelatoninMT2Radioligand Competition0.5 - 2.0
N-AcetylserotoninMT1/MT2Agonist ActivityPotent Agonist
Experimental Protocol: Melatonin Receptor Radioligand Competition Assay

Materials:

  • Membrane Preparation: Cell membranes from cell lines stably expressing human MT1 or MT2 receptors.

  • Radioligand: [³H]-Melatonin or 2-[¹²⁵I]-Iodomelatonin.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of unlabeled melatonin.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well filter plates (GF/B).

  • Microplate scintillation counter.

Procedure:

  • Compound Dilution: Prepare serial dilutions of this compound in assay buffer.

  • Assay Plate Setup: To each well of a 96-well plate, add:

    • 25 µL of assay buffer (for total binding) or 25 µL of non-specific binding control.

    • 25 µL of the test compound at various concentrations.

    • 50 µL of radioligand at a final concentration near its Kd.

    • 150 µL of the MT1 or MT2 membrane preparation.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Filtration: Terminate the assay by rapid vacuum filtration through the filter plate.

  • Washing: Wash the filters four times with ice-cold wash buffer.

  • Drying and Counting: Dry the filters and add scintillation cocktail. Measure radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the IC₅₀ values from the competition curves and calculate the Ki values using the Cheng-Prusoff equation.

Potential Target 3: Tropomyosin Receptor Kinase B (TrkB)

N-Acetylserotonin has been identified as a potent agonist of the TrkB receptor, the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). This interaction is independent of BDNF binding and suggests a novel mechanism for TrkB activation. Given its structural similarity, this compound is a compelling candidate for a TrkB ligand.

Signaling Pathway for BDNF / TrkB

The binding of a ligand (like BDNF or potentially NAS) to TrkB induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activates several downstream signaling cascades, including the Ras-MAPK pathway, the PI3K-Akt pathway, and the PLCγ pathway. These pathways are crucial for neuronal survival, growth, and synaptic plasticity.

TrkB_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand BDNF / NAS TrkB TrkB Ligand->TrkB Binds & Dimerizes Ras_MAPK Ras-MAPK Pathway TrkB->Ras_MAPK Activates PI3K_Akt PI3K-Akt Pathway TrkB->PI3K_Akt Activates PLCg PLCγ Pathway TrkB->PLCg Activates Cellular_Response Neuronal Survival, Growth, Plasticity Ras_MAPK->Cellular_Response PI3K_Akt->Cellular_Response PLCg->Cellular_Response

Figure 3. Simplified signaling pathways activated by the TrkB receptor.

Quantitative Data for TrkB Receptor Ligands

The following table provides binding affinity data for known TrkB ligands.

CompoundAssay TypeAffinity (Kd)Reference
BDNFVarious binding assays~10-100 pM
N-AcetylserotoninFunctional ActivationPotent Agonist
Experimental Protocol: TrkB Activation Assay (Phosphorylation ELISA)

This protocol describes a cell-based ELISA to measure the phosphorylation of TrkB upon ligand binding, which is a direct indicator of receptor activation.

Materials:

  • Cell Line: A cell line expressing TrkB (e.g., SH-SY5Y or transfected HEK293 cells).

  • Test Compound: this compound.

  • Positive Control: BDNF or N-Acetylserotonin.

  • Cell Culture Medium: Appropriate medium for the cell line.

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • Antibodies:

    • Capture antibody: Anti-TrkB antibody.

    • Detection antibody: Anti-phospho-TrkB (pY816) antibody, conjugated to HRP.

  • ELISA Plate: 96-well ELISA plate.

  • Substrate: TMB substrate.

  • Stop Solution: 1M H₂SO₄.

  • Plate Reader.

Procedure:

  • Cell Culture: Plate TrkB-expressing cells in a 96-well plate and grow to 80-90% confluency.

  • Serum Starvation: Serum-starve the cells for 4-6 hours prior to the experiment.

  • Compound Treatment: Treat the cells with various concentrations of this compound, positive control, or vehicle for 15-30 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer.

  • ELISA Plate Coating: Coat the ELISA plate with the capture antibody overnight at 4°C.

  • Blocking: Block the plate with 1% BSA in PBS for 1 hour at room temperature.

  • Sample Incubation: Add the cell lysates to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Add the HRP-conjugated anti-phospho-TrkB antibody and incubate for 1-2 hours at room temperature.

  • Substrate Development: Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Signal Measurement: Stop the reaction with the stop solution and read the absorbance at 450 nm.

  • Data Analysis: Plot the absorbance against the compound concentration to determine the EC₅₀ for TrkB activation.

Experimental Workflow Overview

The following diagram illustrates a general workflow for screening this compound against a potential target receptor.

Experimental_Workflow Start Start: Hypothesis Generation (this compound may bind to Target X) Assay_Selection Select Appropriate Binding Assay (e.g., Radioligand Competition, ELISA) Start->Assay_Selection Protocol_Optimization Optimize Assay Conditions (e.g., concentrations, incubation times) Assay_Selection->Protocol_Optimization Primary_Screening Primary Screening: Test a range of concentrations of This compound Protocol_Optimization->Primary_Screening Data_Analysis Data Analysis: Determine IC₅₀ or EC₅₀ Primary_Screening->Data_Analysis Hit_Validation Hit Validation: Confirm activity with orthogonal assays (e.g., functional cell-based assays) Data_Analysis->Hit_Validation Conclusion Conclusion: Determine if this compound is a ligand for Target X Hit_Validation->Conclusion

Application Notes and Protocols for N-Acetyl-5-methyl-L-tryptophan as a Stabilizer in Protein Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-Acetyl-5-methyl-L-tryptophan as a potential stabilizing excipient for protein-based therapeutics. Drawing parallels from the well-documented stabilizing effects of its analog, N-Acetyl-L-tryptophan (NAT), this document outlines the anticipated mechanisms of action, benefits, and detailed protocols for its evaluation.

Introduction

Protein-based biopharmaceuticals are susceptible to various degradation pathways, including oxidation, aggregation, and conformational changes, which can compromise their safety and efficacy.[1][2] Excipients are therefore critical components of protein formulations to ensure stability during manufacturing, storage, and administration.[3][4] N-Acetyl-L-tryptophan (NAT) is a known stabilizer used in commercial protein formulations, such as human serum albumin and monoclonal antibodies, primarily for its antioxidant properties.[5][6][7]

This compound, an analog of NAT, is a promising candidate as a protein stabilizer. The addition of a methyl group to the indole (B1671886) ring of tryptophan may enhance its antioxidant capacity and favorable interactions with proteins, potentially offering superior protection against degradation. This document provides a framework for evaluating this compound as a novel excipient in protein formulations.

Postulated Mechanism of Action

The primary mechanism by which this compound is expected to stabilize proteins is through its action as a sacrificial antioxidant.[7] Tryptophan residues in proteins are susceptible to oxidation, and this compound can preferentially scavenge reactive oxygen species (ROS), thereby protecting the protein from oxidative damage.[1] The methyl group at the 5-position of the indole ring may increase the electron-donating nature of the ring, potentially enhancing its radical scavenging activity.

Additionally, like other amino acid-based excipients, it may also contribute to protein stability through preferential exclusion, where it is excluded from the protein's surface, promoting a more compact and stable protein conformation.

Anticipated Benefits

  • Reduced Oxidation: Expected to protect sensitive amino acid residues, particularly tryptophan and methionine, from oxidation.[8]

  • Inhibition of Aggregation: By preventing oxidative damage and potentially through direct interactions, it may reduce the formation of soluble and insoluble aggregates.

  • Improved Thermal Stability: May increase the melting temperature (Tm) of proteins, indicating enhanced conformational stability.

Data Presentation: Hypothetical Comparative Stability Data

The following table summarizes the expected outcomes from studies comparing a protein formulation with and without this compound under stress conditions. This data is hypothetical and serves as a template for presenting experimental results.

ParameterControl (No Excipient)+ 20 mM this compoundAnticipated Improvement
Oxidation
% Tryptophan Oxidation (Forced Oxidation, 24h)15%< 5%Significant reduction in oxidation
Aggregation
% High Molecular Weight Species (SEC-HPLC, 40°C, 4 weeks)8%< 2%Significant reduction in aggregation
Thermal Stability
Melting Temperature (Tm) (°C) by DSC70°C72°CIncreased thermal stability
Conformational Stability
Change in Secondary Structure (CD Spectroscopy, 40°C, 4 weeks)Noticeable change in β-sheet contentMinimal changePreservation of native structure

Experimental Protocols

Detailed methodologies for key experiments to evaluate the stabilizing effect of this compound are provided below.

Protocol 1: Assessment of Protein Aggregation by Size Exclusion Chromatography (SEC-HPLC)

Objective: To quantify the formation of high molecular weight (HMW) species (aggregates) in protein formulations with and without this compound under thermal stress.

Materials:

  • Protein of interest (e.g., monoclonal antibody) at a suitable concentration (e.g., 10 mg/mL)

  • Formulation buffer (e.g., 20 mM histidine, pH 6.0)

  • This compound

  • SEC-HPLC system with a UV detector

  • SEC column suitable for the protein size (e.g., TSKgel G3000SWxl)

  • Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)[9]

  • Incubators set to 5°C and 40°C

Procedure:

  • Sample Preparation:

    • Prepare two formulations of the protein:

      • Control: Protein in formulation buffer.

      • Test: Protein in formulation buffer containing 20 mM this compound.

    • Filter sterilize both formulations through a 0.22 µm filter.

    • Aliquot samples into sterile vials.

  • Stability Study:

    • Store aliquots of both formulations at 5°C (control) and 40°C (accelerated stability) for 4 weeks.

    • At time points 0, 1, 2, and 4 weeks, withdraw samples for analysis.

  • SEC-HPLC Analysis:

    • Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min.

    • Inject 20 µL of each sample.

    • Monitor the elution profile at 280 nm.

    • The main peak represents the monomer, while earlier eluting peaks correspond to HMW species.

  • Data Analysis:

    • Integrate the peak areas for the monomer and HMW species.

    • Calculate the percentage of HMW species: % HMW = (Area_HMW / (Area_HMW + Area_Monomer)) * 100.

    • Compare the % HMW in the control and test formulations at each time point and temperature.

Protocol 2: Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)

Objective: To measure the melting temperature (Tm) of the protein in the presence and absence of this compound. An increase in Tm indicates enhanced thermal stability.[6][10]

Materials:

  • Protein of interest (1-2 mg/mL)

  • Formulation buffer

  • This compound

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation:

    • Prepare two samples as in Protocol 1: Control and Test (with 20 mM this compound).

    • Prepare a reference sample containing only the formulation buffer (for the control) and another with the buffer plus the excipient (for the test sample).

  • DSC Measurement:

    • Load the protein sample into the sample cell and the corresponding buffer into the reference cell.

    • Scan the samples from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a scan rate of 1°C/min.

  • Data Analysis:

    • The instrument software will generate a thermogram (heat capacity vs. temperature).

    • The peak of the endothermic transition corresponds to the Tm.

    • Compare the Tm values of the control and test samples.

Protocol 3: Analysis of Protein Secondary Structure by Circular Dichroism (CD) Spectroscopy

Objective: To assess the impact of this compound on the secondary structure of the protein under thermal stress.[11][12]

Materials:

  • Protein of interest (0.1-0.2 mg/mL)

  • Formulation buffer

  • This compound

  • CD Spectropolarimeter with a temperature controller

  • Quartz cuvette with a 1 mm path length

Procedure:

  • Sample Preparation:

    • Prepare stressed samples as described in Protocol 1 (4 weeks at 40°C) for both control and test formulations. Also, retain unstressed (t=0) samples.

  • CD Measurement:

    • Place the sample in the quartz cuvette.

    • Record the far-UV CD spectrum from 190 to 250 nm at 25°C.

    • Acquire a baseline spectrum of the corresponding buffer and subtract it from the sample spectrum.

  • Data Analysis:

    • Compare the CD spectra of the stressed and unstressed samples for both control and test formulations.

    • Significant changes in the spectra, particularly around the minima at ~208 nm and ~222 nm (for α-helical proteins) or ~218 nm (for β-sheet proteins), indicate changes in the secondary structure.

    • Use deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.

Visualizations

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Protein_Trp Protein Tryptophan Residue ROS->Protein_Trp Oxidizes Stabilizer This compound ROS->Stabilizer Preferentially Reacts with Oxidized_Protein Oxidized Protein (Inactive/Aggregated) Protein_Trp->Oxidized_Protein Leads to Oxidized_Stabilizer Oxidized Stabilizer Stabilizer->Oxidized_Stabilizer Becomes

Caption: Proposed antioxidant mechanism of this compound.

Experimental_Workflow start Start: Protein Formulation Development formulation Prepare Formulations: - Control (no excipient) - Test (+ this compound) start->formulation stress Apply Stress Conditions (e.g., Thermal, Oxidative) formulation->stress analysis Perform Stability-Indicating Assays stress->analysis sec SEC-HPLC (Aggregation) analysis->sec Physical Stability dsc DSC (Thermal Stability) analysis->dsc Thermal Stability cd CD Spectroscopy (Secondary Structure) analysis->cd Conformational Stability data_analysis Analyze and Compare Data sec->data_analysis dsc->data_analysis cd->data_analysis conclusion Conclusion on Stabilizing Effect data_analysis->conclusion

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Acetyl-5-methyl-L-tryptophan Dosage in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of N-Acetyl-5-methyl-L-tryptophan in animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Disclaimer: Limited direct experimental data is available for this compound. Much of the information provided, particularly regarding dosage and potential toxicity, is extrapolated from studies on its close structural analog, N-Acetyl-L-tryptophan. Researchers are strongly advised to conduct pilot studies to determine the optimal dosage and safety profile for their specific animal model and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound is a derivative of the essential amino acid L-tryptophan. Its structural analog, N-Acetyl-L-tryptophan, has been investigated for its neuroprotective, anti-inflammatory, and radioprotective properties.[1][2][3][4] Research suggests these effects are mediated through its role as an antagonist of the neurokinin-1 receptor (NK-1R) and its ability to inhibit mitochondrial cell death pathways.[1][4]

Q2: What is the proposed mechanism of action for this compound?

The primary proposed mechanism of action is the antagonism of the Neurokinin-1 receptor (NK-1R), which blocks the binding of Substance P.[1] This interaction can modulate various downstream signaling pathways involved in inflammation and apoptosis. Additionally, it has been shown to inhibit the release of pro-apoptotic factors from mitochondria.[1][4]

Troubleshooting Guides

Formulation and Administration

Q3: I am having trouble dissolving this compound for my in vivo study. What are the recommended solvents and formulation strategies?

This compound is a poorly water-soluble compound, which can present challenges for in vivo administration.[5][6][7] The following formulation strategies can be employed:

  • Co-solvents: A common approach is to use a mixture of co-solvents to achieve a clear solution. A widely used formulation for the analog N-Acetyl-L-tryptophan is:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween 80

    • 45% Saline[8]

  • pH Adjustment: For some poorly soluble compounds, adjusting the pH of the vehicle can improve solubility. Buffer solutions like citrate, acetate, or phosphate (B84403) buffers can be used. For oral administration, a pH between 4 and 8 is generally well-tolerated, while for intravenous administration, a narrower range of 3 to 9 is recommended to minimize irritation.[7]

  • Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can enhance the dissolution rate. Techniques such as mortar grinding, ultrasonication, or homogenization can be employed.[7]

It is crucial to prepare the formulation fresh on the day of use and to visually inspect for any precipitation before administration.

Dosage Optimization

Q4: What are the recommended starting dosages for this compound in different animal models?

As there is limited specific data for this compound, the following table provides dosage information for its analog, N-Acetyl-L-tryptophan, which can be used as a starting point for dose-ranging studies.

Animal ModelApplicationDosage RangeAdministration RouteReference
MiceRadioprotection100-200 mg/kgIntramuscular (IM)[2]
Radioprotection (effective dose)150 mg/kgIntramuscular (IM)[2][3]
Non-Human PrimatesRadioprotection37.5 mg/kgIntramuscular (IM)[2][3]
RatsNeuroinflammation & Cognitive DeclineNot specifiedNot specified
RatsGeneral Nutritional StudiesReplacement for L-tryptophan in TPNIntravenous (IV)

Q5: I am not observing the expected therapeutic effect. What are the potential reasons and how can I troubleshoot this?

Several factors could contribute to a lack of efficacy:

  • Suboptimal Dosage: The dosage may be too low to elicit a therapeutic response. A dose-escalation study is recommended to determine the optimal dose for your model.

  • Poor Bioavailability: Due to its low solubility, the compound may not be adequately absorbed. Consider optimizing the formulation as described in Q3 .

  • Route of Administration: The chosen route of administration may not be optimal for achieving sufficient concentrations at the target site. Intraperitoneal (IP) or intravenous (IV) injections may provide higher bioavailability than oral gavage.

  • Timing of Administration: The timing of administration relative to the experimental insult (e.g., induction of inflammation or injury) is critical. The optimal therapeutic window should be determined empirically.

Toxicity and Side Effects

Q6: What are the potential side effects or signs of toxicity I should monitor for?

There is limited specific toxicity data for this compound. However, studies on high doses of its parent compound, L-tryptophan, can provide some guidance. Potential side effects observed at high doses (70-200 mg/kg in humans) include:

  • Tremor

  • Nausea

  • Dizziness[9]

In animal studies, it is crucial to monitor for:

  • Changes in body weight and food/water intake

  • Behavioral changes (e.g., lethargy, agitation)

  • Signs of gastrointestinal distress

  • General clinical signs of morbidity

A thorough toxicological evaluation, including dose-ranging studies, is essential before proceeding with efficacy studies.

Experimental Protocols

Protocol 1: Preparation of N-Acetyl-L-tryptophan Formulation for In Vivo Administration

This protocol is adapted from common practices for administering poorly soluble compounds and is based on a formulation for N-Acetyl-L-tryptophan.[8]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound based on the desired final concentration and volume.

  • In a sterile microcentrifuge tube, dissolve the this compound powder in DMSO to create a stock solution. Vortex thoroughly. Gentle warming or sonication may be used to aid dissolution.

  • Add PEG300 to the DMSO stock solution and vortex until the solution is clear.

  • Add Tween 80 to the mixture and vortex again until fully incorporated.

  • Finally, add the sterile saline to the desired final volume and vortex thoroughly.

  • Visually inspect the final formulation for any signs of precipitation. The solution should be clear.

  • Prepare the formulation fresh on the day of administration.

Signaling Pathways and Experimental Workflows

Neurokinin-1 Receptor (NK-1R) Signaling Pathway

This compound is proposed to act as an antagonist to the NK-1R. The binding of the endogenous ligand, Substance P, to NK-1R initiates a cascade of intracellular signaling events. Antagonism of this receptor by this compound would inhibit these downstream effects.

NK1R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Substance P Substance P NK-1R NK-1 Receptor Substance P->NK-1R NAM-L-Tryptophan N-Acetyl-5-methyl- L-tryptophan NAM-L-Tryptophan->NK-1R Gq/11 Gq/11 NK-1R->Gq/11 PLC PLC Gq/11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC MAPK_Pathway MAPK Pathway (ERK1/2, p38) PKC->MAPK_Pathway Inflammation Inflammation MAPK_Pathway->Inflammation Cell_Proliferation Cell Proliferation MAPK_Pathway->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis MAPK_Pathway->Apoptosis_Inhibition

Caption: NK-1R signaling pathway and antagonism.

Experimental Workflow: In Vivo Dosage Optimization

A typical workflow for optimizing the dosage of this compound in an animal model of disease.

experimental_workflow Start Start Dose_Ranging Dose-Ranging Pilot Study (e.g., 10, 50, 150 mg/kg) Start->Dose_Ranging Toxicity_Assessment Toxicity Assessment (Clinical signs, body weight) Dose_Ranging->Toxicity_Assessment Efficacy_Study Efficacy Study with Optimal Dose(s) Toxicity_Assessment->Efficacy_Study Select non-toxic effective dose(s) Data_Analysis Data Analysis (Statistical significance) Efficacy_Study->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: In vivo dosage optimization workflow.

References

Overcoming solubility issues of N-Acetyl-5-methyl-L-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Acetyl-5-methyl-L-tryptophan. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a primary focus on addressing solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

For initial solubilization, Dimethyl Sulfoxide (DMSO) is recommended. This compound is soluble in DMSO at a concentration of 100 mg/mL (384.19 mM), though this may require ultrasonication to achieve full dissolution.[1] It is crucial to use freshly opened, anhydrous DMSO, as the hygroscopic nature of DMSO can significantly impact the solubility of the product.[1]

Q2: My this compound is not dissolving completely in my aqueous buffer. What should I do?

Direct dissolution in aqueous buffers can be challenging due to the compound's limited water solubility. It is best to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO and then dilute this stock solution into your aqueous buffer. If precipitation occurs upon dilution, consider using a co-solvent system or adjusting the pH of your final solution.

Q3: Can I heat the solution to improve the solubility of this compound?

Gentle heating and/or sonication can be employed to aid in the dissolution of this compound, especially if precipitation or phase separation occurs during preparation.[2] However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound.

Q4: How should I store the stock solution of this compound?

Once prepared, it is recommended to aliquot the stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.[2] For long-term storage, keep the stock solution at -80°C (stable for up to 6 months).[1][2] For short-term storage, -20°C is suitable for up to 1 month.[1][2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution of DMSO stock in aqueous media. The final concentration of the compound in the aqueous buffer exceeds its solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility.- Increase the final concentration of the organic co-solvent (e.g., DMSO) in the aqueous solution. - Use a co-solvent system as detailed in the experimental protocols below. - Decrease the final working concentration of this compound.
Cloudy or hazy solution after attempting to dissolve. Incomplete dissolution. Presence of impurities or moisture.- Use ultrasonication to aid dissolution.[1] - Ensure the use of high-purity, anhydrous solvents. - Filter the solution through a 0.22 µm filter to remove any undissolved particulates.
Phase separation observed in the prepared solution. The solvent system is not miscible or cannot maintain the compound in a single phase at the desired concentration.- Employ a co-solvent system with surfactants like Tween-80 to improve miscibility and stability.[2] - Vigorously vortex or sonicate the solution to ensure homogeneity.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol outlines the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weigh the desired amount of this compound in a sterile tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock, add 10 µL of DMSO per 1 mg of compound).

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, place the tube in an ultrasonic bath and sonicate for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into single-use tubes and store at -80°C.

Protocol 2: Preparation of a Working Solution using a Co-Solvent System

This protocol is suitable for in vivo or in vitro applications where a higher concentration in a physiologically compatible vehicle is required.[2]

Materials:

  • This compound stock solution in DMSO (e.g., 25 mg/mL)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

Procedure:

  • To prepare 1 mL of working solution, start with 100 µL of a 25 mg/mL this compound stock solution in DMSO.

  • Add 400 µL of PEG300 to the DMSO stock and mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogeneous.

  • Add 450 µL of saline to the mixture to bring the final volume to 1 mL.

  • Vortex the final solution until it is clear and uniform. This will result in a 2.5 mg/mL working solution.[2][3]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent / Solvent SystemConcentrationObservationsReference
DMSO100 mg/mL (384.19 mM)Requires ultrasonication.[1]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mL (9.60 mM)Clear solution.[2][3]
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (9.60 mM)Clear solution.[2]
10% DMSO / 90% Corn Oil≥ 2.5 mg/mL (9.60 mM)Clear solution.[2]

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution (Co-Solvent) weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex add_dmso->vortex sonicate Ultrasonicate (if needed) vortex->sonicate aliquot Aliquot & Store at -80°C sonicate->aliquot start Start with DMSO Stock add_peg Add PEG300 start->add_peg add_tween Add Tween-80 add_peg->add_tween add_saline Add Saline add_tween->add_saline final_solution Final Working Solution add_saline->final_solution

Caption: Experimental workflow for preparing stock and working solutions.

troubleshooting_flowchart start Compound Dissolution Issue check_solvent Using Anhydrous DMSO? start->check_solvent use_fresh Use Fresh, Anhydrous DMSO check_solvent->use_fresh No check_precipitation Precipitation on Dilution? check_solvent->check_precipitation Yes use_fresh->check_precipitation use_cosolvent Use Co-Solvent Protocol check_precipitation->use_cosolvent Yes check_sonication Used Sonication? check_precipitation->check_sonication No lower_conc Lower Final Concentration use_cosolvent->lower_conc success Clear Solution Achieved use_cosolvent->success lower_conc->success apply_sonication Apply Gentle Sonication check_sonication->apply_sonication No check_sonication->success Yes apply_sonication->success

Caption: Troubleshooting logic for solubility issues.

signaling_pathway cluster_cell Potential Neuroprotective Mechanism of N-Acetyl-Tryptophan Analogs compound This compound nk1r NK-1R Antagonism compound->nk1r mito Mitochondrial Stabilization compound->mito apoptosis Reduced Apoptosis nk1r->apoptosis cyto_c Inhibit Cytochrome C Release mito->cyto_c caspase Inhibit Caspase Activation cyto_c->caspase caspase->apoptosis neuroprotection Neuroprotection apoptosis->neuroprotection

Caption: Putative signaling pathway for neuroprotection.

References

Technical Support Center: N-Acetyl-5-methyl-L-tryptophan for In Vivo Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetyl-5-methyl-L-tryptophan in in vivo experiments.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation during formulation - Compound concentration exceeds solubility in the chosen vehicle.- Improper mixing of solvents.- Temperature of the solution is too low.- Ensure the final concentration does not exceed 2.5 mg/mL.[1][2]- Add and mix each solvent sequentially as described in the formulation protocols.[2]- Gently warm the solution and/or use sonication to aid dissolution.[2][3]- Prepare a fresh stock solution and ensure the compound is fully dissolved in DMSO before adding co-solvents.
Phase separation of the formulation - Immiscibility of the chosen solvents at the specified ratios.- Incorrect order of solvent addition.- Strictly follow the validated formulation protocols, ensuring the correct volumetric ratios of each solvent.[2]- Vigorously vortex or mix the solution after the addition of each component.
Inconsistent experimental results - Degradation of the compound due to improper storage.- Repeated freeze-thaw cycles of the stock solution.- Non-homogenous formulation.- Store stock solutions at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month).[2]- Aliquot the stock solution after preparation to avoid multiple freeze-thaw cycles.[2]- Ensure the final formulation is a clear, homogenous solution before administration. If precipitation is observed, follow the steps outlined above.
Observed toxicity in animal models - High dosage.- Vehicle-related toxicity.- Review the literature for appropriate dosage ranges for similar compounds.- The acute oral LD50 for the related compound N-Acetyl-L-tryptophan in rats is 15,000 mg/kg.[4]- Run a vehicle-only control group to assess any potential toxicity from the formulation components.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent and formulation for in vivo administration of this compound?

Several vehicle formulations can be used to achieve a clear solution for in vivo use. A common and effective vehicle consists of a mixture of DMSO, PEG300, Tween-80, and saline.[1][2] Alternative formulations using SBE-β-CD or corn oil have also been reported for similar compounds.[2] A recommended protocol is to first dissolve the compound in DMSO and then sequentially add the other co-solvents.[2]

2. What is the maximum achievable concentration of this compound in the recommended formulation?

A clear solution of at least 2.5 mg/mL (9.60 mM) can be achieved using the recommended solvent systems.[1][2] It is crucial to ensure complete dissolution before administration.

3. How should stock solutions of this compound be stored?

For long-term storage, it is recommended to store stock solutions at -80°C, which should maintain stability for up to 6 months.[2] For short-term storage, -20°C is suitable for up to 1 month.[2] It is highly recommended to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[2]

4. Is this compound stable in the prepared formulation?

While N-Acetyl-tryptophan has been shown to be stable under normal manufacturing, storage, and handling conditions, it is recommended to prepare the final working solution for in vivo experiments freshly on the day of use.[5][6] If the formulation is prepared in advance, it should be stored at 2-8°C and visually inspected for any signs of precipitation or instability before use.

5. What is the mechanism of action of this compound?

This compound is an analog of N-Acetyl-L-tryptophan.[2] N-Acetyl-L-tryptophan acts as an antagonist of the neurokinin-1 receptor (NK-1R) and an inhibitor of mitochondrial cytochrome c release.[7][8][9] This dual action is believed to underlie its neuroprotective, anti-inflammatory, and antioxidant effects.[9][10][11]

6. What are the potential in vivo effects of N-Acetyl-L-tryptophan and its analogs?

In vivo studies on the parent compound, N-Acetyl-L-tryptophan, have demonstrated neuroprotective effects in models of amyotrophic lateral sclerosis (ALS), where it delayed disease onset and extended survival in mice.[8] It has also been shown to have radioprotective effects by reducing oxidative stress and inhibiting apoptosis.[10]

Experimental Protocols

Protocol 1: Formulation of this compound for In Vivo Administration

This protocol describes the preparation of a 1 mL working solution with a final concentration of up to 2.5 mg/mL.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • To prepare a 1 mL working solution, begin with 400 µL of PEG300 in a sterile microcentrifuge tube.

  • Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 to the mixture and vortex until a clear solution is formed.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Vortex the final solution thoroughly to ensure homogeneity. The final solution should be clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]

Final Formulation Composition:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

Protocol 2: Alternative Formulation using SBE-β-CD

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • 20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in Saline

Procedure:

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • To prepare a 1 mL working solution, begin with 900 µL of 20% SBE-β-CD in saline in a sterile microcentrifuge tube.

  • Add 100 µL of the 25 mg/mL DMSO stock solution to the SBE-β-CD solution.

  • Mix thoroughly by vortexing until a clear solution is obtained.

Final Formulation Composition:

  • 10% DMSO

  • 90% (20% SBE-β-CD in Saline)

Visualizations

experimental_workflow Experimental Workflow for In Vivo Formulation cluster_prep Stock Solution Preparation cluster_formulation Working Solution Formulation (Protocol 1) cluster_admin Administration a Weigh this compound b Dissolve in DMSO to 25 mg/mL a->b 1 c Start with 400 µL PEG300 b->c d Add 100 µL Stock Solution c->d e Add 50 µL Tween-80 d->e f Add 450 µL Saline e->f g Vortex to Homogenize f->g h Visual Inspection for Clarity g->h i In Vivo Administration h->i

Caption: Workflow for preparing this compound for in vivo use.

signaling_pathway Proposed Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion SP Substance P NK1R NK-1R SP->NK1R Activates Inflammation Neuroinflammation NK1R->Inflammation Leads to NAT This compound NAT->NK1R Antagonizes CytoC Cytochrome c NAT->CytoC Inhibits Release Casp9 Caspase-9 Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes CytoC->Casp9 Activates Smac Smac/DIABLO Smac->Casp9 Promotes

Caption: Signaling pathway for this compound's neuroprotective effects.

References

Validation & Comparative

A Comparative Efficacy Analysis: N-Acetyl-5-methyl-L-tryptophan and Melatonin

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

In the landscape of chronobiotic and neuroprotective compounds, melatonin (B1676174) is a well-established regulator of circadian rhythms with a robust body of research supporting its efficacy. A lesser-known compound, N-Acetyl-5-methyl-L-tryptophan, has emerged as a molecule of interest within neuroscience research. This guide provides a comparative analysis of the available experimental data on this compound and melatonin to aid researchers, scientists, and drug development professionals in understanding their respective pharmacological profiles.

I. Overview and Current State of Research

Melatonin (N-acetyl-5-methoxytryptamine) is an endogenous hormone primarily synthesized by the pineal gland, with its secretion being tightly regulated by the light-dark cycle.[1] It exerts its effects through the activation of two high-affinity G protein-coupled receptors, MT1 and MT2, which are involved in the regulation of sleep, circadian rhythms, and have demonstrated neuroprotective properties.[1][2]

This compound is a derivative of the essential amino acid L-tryptophan.[3] It is structurally related to other N-acetylated amino acids and is noted for its potential to influence neurotransmitter activity.[3] However, a comprehensive review of the current scientific literature reveals a significant disparity in the volume of research and available experimental data between melatonin and this compound. While melatonin has been extensively studied, data on the specific biological activity, receptor binding profile, and in vivo efficacy of this compound remains scarce. This guide, therefore, presents a detailed overview of melatonin's efficacy, juxtaposed with the limited information available for this compound, highlighting a notable gap in current research.

II. Receptor Binding Affinity

A critical determinant of a compound's pharmacological effect is its affinity for its target receptors. Melatonin's binding affinity to its MT1 and MT2 receptors has been well-characterized through numerous radioligand binding assays.

Table 1: Melatonin Receptor Binding Affinities

CompoundReceptorKi (nM)Ki (pM)
MelatoninHuman MT1~0.0880
MelatoninHuman MT2~0.383383
RamelteonHuman MT1~0.01414
RamelteonHuman MT2~0.112112

Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity. Data for Ramelteon, a melatonin receptor agonist, is provided for comparison.[4]

Currently, there is a lack of publicly available experimental data detailing the binding affinities of this compound for the MT1 and MT2 receptors, or any other specific receptor targets.

III. Functional Activity and Signaling Pathways

Melatonin's activation of MT1 and MT2 receptors initiates a cascade of intracellular signaling events, primarily through the inhibition of adenylyl cyclase via Gi/o proteins, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This signaling pathway is fundamental to its chronobiotic effects.

Melatonin_Signaling_Pathway Melatonin Melatonin MT1_MT2 MT1/MT2 Receptors Melatonin->MT1_MT2 Binds Gi_Go Gαi/o MT1_MT2->Gi_Go Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Go->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Circadian Regulation) CREB->Gene_Expression Modulates

Figure 1: Simplified Melatonin Signaling Pathway.

Information regarding the specific signaling pathways modulated by this compound is not currently available. While it is suggested to have the potential to enhance neurotransmitter activity, the precise mechanisms and downstream effects have not been elucidated in published experimental studies.[3]

IV. Pharmacokinetic Profiles

The absorption, distribution, metabolism, and excretion (ADME) profile of a compound is crucial for determining its therapeutic potential. The pharmacokinetics of melatonin have been extensively studied in humans.

Table 2: Pharmacokinetic Parameters of Oral Melatonin in Humans

ParameterValueReference
Bioavailability9-33%[5]
Tmax (Time to peak concentration)15-210 min[5]
T1/2 (Elimination half-life)28-126 min[5]
Clearance (Cl)0.97-132.50 L/min[5]
Volume of Distribution (VD)35-1602 L[5]

These values can be influenced by factors such as age, caffeine (B1668208) intake, and smoking.[5]

To date, there are no published studies detailing the pharmacokinetic profile of this compound in humans or animal models.

V. Experimental Protocols

To ensure the reproducibility and critical evaluation of scientific findings, detailed experimental methodologies are essential. Below is a representative protocol for a melatonin receptor binding assay.

Radioligand Binding Assay for Melatonin Receptors

This protocol is a generalized representation of methods used to determine the binding affinity of compounds to melatonin receptors.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Cells expressing MT1/MT2) Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., 2-[125I]-iodomelatonin) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution (e.g., this compound) Compound_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Counting Quantify Radioactivity (Gamma Counter) Filtration->Counting Analysis Calculate Ki values (Cheng-Prusoff equation) Counting->Analysis

Figure 2: Workflow for a Radioligand Binding Assay.

Key Steps:

  • Membrane Preparation: Cell membranes from a cell line stably expressing the human MT1 or MT2 receptor are isolated.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled melatonin analog (e.g., 2-[125I]-iodomelatonin) and varying concentrations of the unlabeled test compound.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity on the filters is measured using a gamma counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

VI. Conclusion and Future Directions

The available evidence robustly supports the efficacy of melatonin as a potent agonist for MT1 and MT2 receptors, with well-defined signaling pathways and pharmacokinetic properties. In stark contrast, this compound remains a largely uncharacterized compound in the public domain. While its structural similarity to other neuroactive tryptophan derivatives suggests potential biological activity, there is a clear and pressing need for foundational research to elucidate its pharmacological profile.

For researchers and drug development professionals, melatonin serves as a benchmark compound with a wealth of comparative data. Future investigations into this compound should prioritize:

  • Receptor Screening: A broad panel of receptor binding assays to identify its primary molecular targets.

  • Functional Assays: In vitro studies to determine its functional activity (agonist, antagonist, etc.) at identified targets and to delineate its downstream signaling pathways.

  • In Vivo Studies: Animal models to assess its pharmacokinetic profile, safety, and efficacy in relevant physiological and pathological contexts.

Without such fundamental data, any comparison of the efficacy of this compound to that of melatonin is speculative. The current analysis underscores a significant opportunity for novel research in the field of neuropharmacology.

References

A Comparative Analysis of N-Acetyl-L-tryptophan and N-Acetyl-D-tryptophan in Neuronal Cell Death

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the stereoisomers N-Acetyl-L-tryptophan (L-NAT) and N-Acetyl-D-tryptophan (D-NAT), focusing on their differential effects on neuronal cell death. The information presented is collated from experimental data to aid researchers, scientists, and drug development professionals in understanding the neuroprotective potential of these compounds.

Introduction

N-acetyl-tryptophan, an acetylated derivative of the essential amino acid tryptophan, exists as two stereoisomers: L-NAT and D-NAT. While chemically similar, their biological activities can differ significantly due to the stereospecificity of molecular interactions in biological systems. Recent research, particularly in the context of neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS), has highlighted a stark contrast in the effects of these enantiomers on neuronal survival. L-NAT has emerged as a potential neuroprotective agent, whereas D-NAT appears to be inactive in this regard[1][2]. This guide synthesizes the available data to elucidate these differences.

Comparative Efficacy in Neuroprotection

Experimental evidence robustly demonstrates that L-NAT, but not D-NAT, rescues motor neurons from cell death in in vitro models of ALS[1][2]. The racemic mixture, N-acetyl-DL-tryptophan, which contains both isomers, also exhibits neuroprotective properties, likely due to the presence of the L-enantiomer[1][3].

The neuroprotective effect of L-NAT is potent, with inhibitory concentrations (IC₅₀) in the nanomolar to low micromolar range, highlighting its potential as a therapeutic candidate. In contrast, D-NAT shows no protective effect in the same experimental models[1][2].

The following table summarizes the quantitative data on the neuroprotective efficacy of N-acetyl-tryptophan isomers against hydrogen peroxide (H₂O₂)-induced cell death.

CompoundCell LineProtective EffectIC₅₀ ValueReference
N-Acetyl-L-tryptophan (L-NAT) NSC-34 Motor NeuronsYes0.3 µM[4]
Primary Motor NeuronsYes16 nM[4]
N-Acetyl-D-tryptophan (D-NAT) NSC-34 / Primary Motor NeuronsNoNot Applicable[1]
N-Acetyl-DL-tryptophan (DL-NAT) NSC-34 Motor NeuronsYes1.0 µM[3]

Mechanism of Action: The Stereospecific Role of L-NAT

The differential activity between the two isomers is attributed to their interaction with the neurokinin-1 receptor (NK-1R)[1][4]. Molecular modeling studies have shown that L-NAT forms a more stable complex with NK-1R compared to D-NAT[1][2]. By acting as an NK-1R antagonist, L-NAT disrupts the binding of its natural ligand, Substance P, a key mediator in neuroinflammation and apoptosis[4][5][6].

This antagonism initiates a cascade of neuroprotective effects:

  • Inhibition of Inflammatory Mediators: L-NAT suppresses the secretion of Substance P and the pro-inflammatory cytokine Interleukin-1β (IL-1β)[1][4].

  • Suppression of Apoptosis: L-NAT prevents mitochondrial dysfunction by inhibiting the release of pro-apoptotic factors like cytochrome c, Smac, and Apoptosis-Inducing Factor (AIF) into the cytoplasm[1][4][7].

  • Caspase Inhibition: Consequently, L-NAT blocks the activation of key executioner enzymes in the apoptotic pathway, including caspase-1, caspase-9, and caspase-3[1][4].

The inability of D-NAT to effectively bind to the NK-1R explains its lack of neuroprotective activity[1].

Figure 1. Signaling pathway comparison of L-NAT and D-NAT.

Experimental Protocols

The findings described are based on established in vitro models of neurodegeneration. Below is a generalized protocol for assessing the neuroprotective effects of these compounds.

  • Cell Lines: NSC-34 cells, a mouse motor neuron-like hybrid cell line, and primary motor neurons are used.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere of 5% CO₂.

  • Induction of Cell Death: Neuronal cell death is induced by exposing the cultures to an oxidative stressor, typically hydrogen peroxide (H₂O₂), at a concentration determined to cause significant cell death (e.g., 100-1000 µM) for a specified duration (e.g., 2-18 hours)[4][8].

  • Compound Treatment: Cells are pre-incubated with varying concentrations of L-NAT, D-NAT, or DL-NAT (e.g., 0.001 nM to 300 µM) for a period (e.g., 2 hours) before the addition of H₂O₂[4].

  • LDH Assay: The release of lactate (B86563) dehydrogenase (LDH) into the culture medium, an indicator of compromised cell membrane integrity and cell death, is quantified using a colorimetric assay.

  • MTS/MTT Assay: Cell viability is measured by assessing the metabolic activity of the cells. Assays like MTS or MTT determine the reduction of a tetrazolium salt by metabolically active cells into a colored formazan (B1609692) product.

  • Immunofluorescence/Western Blot: Specific markers of apoptosis are measured. This includes staining for activated caspase-3 or analyzing the release of cytochrome c from mitochondria into the cytosol via Western blot analysis.

cluster_compounds Treatment Groups cluster_assays Endpoint Analysis start Start: Neuronal Cell Culture (e.g., NSC-34 cells) treatment Pre-incubation with Test Compounds start->treatment LNAT N-Acetyl-L-tryptophan DNAT N-Acetyl-D-tryptophan Control Vehicle Control stress Induce Oxidative Stress (e.g., add H₂O₂) LNAT->stress DNAT->stress Control->stress incubation Incubate (2-24 hours) stress->incubation LDH Cell Death Assay (LDH) incubation->LDH Viability Viability Assay (MTS/MTT) incubation->Viability Blot Apoptosis Marker Analysis (Western Blot for Caspases) incubation->Blot analysis Data Analysis & Comparison LDH->analysis Viability->analysis Blot->analysis

Figure 2. Experimental workflow for comparing compound neuroprotection.

Conclusion

The distinction in the bioactivity of N-acetyl-tryptophan enantiomers is clear: N-Acetyl-L-tryptophan is a potent neuroprotective agent, while N-Acetyl-D-tryptophan is inactive. This difference is rooted in the stereospecific interaction with the neurokinin-1 receptor, which allows L-NAT to inhibit key pathways of inflammation and apoptosis involved in neuronal cell death. These findings underscore the critical importance of stereochemistry in drug design and identify L-NAT as a promising candidate for further investigation in the treatment of neurodegenerative diseases.

References

In Vivo Validation of N-Acetyl-L-tryptophan's Neuroprotective Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for N-Acetyl-5-methyl-L-tryptophan (NAMeT) did not yield specific in vivo validation studies concerning its mechanism of action. The following guide will focus on the closely related and well-researched compound, N-Acetyl-L-tryptophan (NAT) , for which substantial in vivo data in the context of neurodegenerative diseases is available.

This guide provides a comparative analysis of the in vivo validation of N-Acetyl-L-tryptophan's (NAT) neuroprotective mechanisms, primarily in models of Alzheimer's Disease (AD) and Amyotrophic Lateral Sclerosis (ALS). Data is presented to compare NAT's performance against relevant alternatives and controls, supported by detailed experimental protocols and visual diagrams of the implicated signaling pathways and experimental workflows.

Overview of N-Acetyl-L-tryptophan (NAT) and its Proposed Mechanism of Action

N-Acetyl-L-tryptophan (NAT) is a derivative of the essential amino acid L-tryptophan. In vivo studies have demonstrated its neuroprotective effects, which are attributed to a multi-faceted mechanism of action. This includes the antagonism of the neurokinin-1 receptor (NK-1R), inhibition of mitochondrial-mediated apoptosis, and modulation of neuroinflammatory pathways.[1][2][3] By targeting these key pathological processes, NAT has shown potential in ameliorating cognitive and motor deficits in animal models of neurodegenerative diseases.

Comparative Performance of N-Acetyl-L-tryptophan in Preclinical Models

The efficacy of NAT has been evaluated in rodent models of Alzheimer's Disease and Amyotrophic Lateral Sclerosis. The following tables summarize the quantitative outcomes of these studies, comparing NAT with a standard-of-care treatment for ALS (Riluzole) and its inactive stereoisomer (N-Acetyl-D-tryptophan).

2.1. Alzheimer's Disease Model

Table 1: Efficacy of N-Acetyl-L-tryptophan in a Rat Model of Alzheimer's Disease (Aβ 1-42 Induced)

Treatment GroupDoseOutcome MeasureResultPercentage Improvement vs. Disease Control
Disease Control (Aβ 1-42) -Escape Latency (Morris Water Maze)50.16 ± 3.766 s-
NAT 30 mg/kgEscape Latency (Morris Water Maze)9.257 ± 1.459 s81.5%
NAT 50 mg/kgEscape Latency (Morris Water Maze)15.44 ± 2.179 s69.2%
Disease Control (Aβ 1-42) -Platform Entries (Morris Water Maze)0.8571 ± 0.3401-
NAT 30 mg/kgPlatform Entries (Morris Water Maze)2.571 ± 0.4286200%
NAT 50 mg/kgPlatform Entries (Morris Water Maze)2.714 ± 0.4206216%

2.2. Amyotrophic Lateral Sclerosis (ALS) Model

Table 2: Comparative Efficacy of N-Acetyl-L-tryptophan and Riluzole in a Mouse Model of ALS (mSOD1G93A)

Treatment GroupOutcome MeasureResult
N-Acetyl-L-tryptophan (NAT) Disease OnsetDelayed[2]
SurvivalExtended[2]
Motor PerformanceAmeliorated deterioration[2]
Riluzole Lifespan / Motor FunctionNo significant benefit observed in some studies.[4]
Motor PerformanceModest preservation of motor function when initiated early in other studies.[1]

2.3. Stereospecificity of Action

Table 3: Comparison of L- and D-isomers of N-Acetyl-tryptophan in a Model of ALS

CompoundOutcomeResult
N-Acetyl-L-tryptophan (L-NAT) Neuroprotection in motor neuron-like cellsProtective[1][5]
N-Acetyl-D-tryptophan (D-NAT) Neuroprotection in motor neuron-like cellsNo protective effect[1][5]

Experimental Protocols

3.1. Alzheimer's Disease Rat Model (Aβ 1-42 Induced)

  • Induction of Pathology: Alzheimer's-like pathology is induced in rats via intracerebroventricular (i.c.v.) injection of aggregated amyloid-beta 1-42 (Aβ 1-42) oligomers.[4][6] This procedure involves stereotaxic surgery to implant a cannula into the lateral ventricle of the brain for precise delivery of the neurotoxic agent.

  • Treatment: Following the induction of pathology, rats are treated with N-Acetyl-L-tryptophan (e.g., 30 mg/kg and 50 mg/kg) or vehicle control, typically via intraperitoneal injection, for a specified duration (e.g., 28 days).[7]

  • Behavioral Assessment (Morris Water Maze): Spatial learning and memory are assessed using the Morris Water Maze.[8] Rats are trained over several days to find a hidden platform in a circular pool of water, using distal visual cues. Key parameters measured include the time taken to find the platform (escape latency) and the number of times the rat crosses the former platform location during a probe trial (platform entries).[4][9]

  • Biochemical Analysis: Following the behavioral assessment, brain tissues (hippocampus and frontal cortex) are collected. Levels of inflammatory cytokines (TNF-α, IL-6, Substance P) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[4][10][11] Key proteins in signaling pathways (NF-κB, Tau, CREB1) are analyzed by Western blotting.[4][12]

3.2. Amyotrophic Lateral Sclerosis Mouse Model (mSOD1G93A)

  • Animal Model: The mSOD1G93A transgenic mouse model, which expresses a human mutant form of the SOD1 gene, is a widely used model for ALS research. These mice develop progressive motor neuron degeneration and paralysis.[2][13]

  • Treatment: N-Acetyl-L-tryptophan or a comparator drug like Riluzole is administered to the mice, often starting before or at the onset of symptoms.[2][4]

  • Functional Assessment: Motor performance and disease progression are monitored using tests such as the rotarod, hanging-wire test, and grip strength measurements.[6][13][14]

  • Histological and Biochemical Analysis: Spinal cord and brain tissues are collected for analysis. Motor neuron loss is assessed through histological staining. The expression of inflammatory markers (e.g., GFAP, Iba1) and key proteins in the apoptotic pathway (cytochrome c, caspases) are measured using techniques like immunohistochemistry and Western blotting.[2]

Visualization of Pathways and Workflows

4.1. Signaling Pathways

G cluster_0 Neuroinflammation & Apoptosis cluster_1 Inflammatory Cascade cluster_2 Mitochondrial Apoptosis cluster_3 Neuronal Survival Abeta Amyloid-β / Neurotoxic Insult NK1R NK-1R Activation Abeta->NK1R Mito Mitochondria Abeta->Mito NFkB NF-κB Activation NK1R->NFkB NAT N-Acetyl-L-tryptophan (NAT) NAT->NK1R Inhibits NAT->Mito Inhibits Cyt c Release CREB CREB1 Signaling NAT->CREB Promotes Cytokines TNF-α, IL-6, Substance P (Pro-inflammatory Cytokines) NFkB->Cytokines Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation CytC Cytochrome c Release Mito->CytC Caspases Caspase Activation (-9, -3) CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Survival Neuronal Survival CREB->Survival

Caption: NAT's neuroprotective signaling pathways.

4.2. Experimental Workflow

G cluster_workflow In Vivo Validation Workflow cluster_analysis Downstream Analysis Model Disease Model Induction (e.g., Aβ 1-42 i.c.v. injection) Treatment Chronic Treatment (NAT / Vehicle / Comparator) Model->Treatment Behavior Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavior Tissue Tissue Collection (Brain, Spinal Cord) Behavior->Tissue ELISA ELISA (Cytokine Quantification) Tissue->ELISA WB Western Blot (Signaling Protein Levels) Tissue->WB IHC Immunohistochemistry (Cellular Markers, Neuron Counts) Tissue->IHC

References

Structural Activity Relationship of N-Acetyl-5-methyl-L-tryptophan Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural activity relationship (SAR) of N-Acetyl-5-methyl-L-tryptophan analogs, focusing on their potential as therapeutic agents. The information presented is based on existing literature for structurally related N-acetyl-L-tryptophan derivatives, with extrapolations for the 5-methyl analogs. This guide aims to inform future research and drug development in this area.

Introduction

N-acetyl-L-tryptophan and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Notably, certain analogs have been identified as potent antagonists of the neurokinin-1 (NK-1) receptor, a key player in neurogenic inflammation, pain, and mood disorders.[1] Additionally, N-acetyl-L-tryptophan has been reported to inhibit mitochondrial cytochrome c release, a critical event in the intrinsic apoptotic pathway, suggesting a potential role in neuroprotection.[2] This guide focuses on the structural modifications of this compound and their predicted impact on biological activity, drawing parallels from established SAR of related compounds. The indole (B1671886) nucleus is a crucial component in many natural and synthetic molecules with significant biological activity.[3]

Quantitative Data Summary

Table 1: Comparison of NK-1 Receptor Binding Affinity of N-acetyl-L-tryptophan Analogs

Compound IDR1 (N-Acyl Group)R2 (Indole Position 5)R3 (Ester Group)hNK-1 IC50 (nM)
1 AcetylHBenzyl (B1604629)Weak Antagonist
2 (L-732,138) AcetylH3,5-bis(trifluoromethyl)benzyl2.3 ± 0.7[4]
3 (Hypothetical) AcetylCH₃BenzylPotentially Increased Affinity
4 (Hypothetical) AcetylCH₃3,5-bis(trifluoromethyl)benzylPotentially Increased Affinity

*The 5-methyl group on the indole ring is hypothesized to increase lipophilicity and may enhance binding affinity through favorable hydrophobic interactions within the receptor binding pocket. This is a common strategy in medicinal chemistry to improve potency. The indole N-H group can play a key role in receptor interactions.[5]

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of this compound and its ester analogs can be adapted from established procedures for other tryptophan derivatives.

Scheme 1: Proposed Synthesis of this compound Benzyl Ester Analogs

Synthesis cluster_start Starting Material cluster_acetylation Step 1: N-Acetylation cluster_esterification Step 2: Esterification 5-methyl-L-tryptophan 5-methyl-L-tryptophan This compound This compound 5-methyl-L-tryptophan->this compound Acetic Anhydride (B1165640), Aqueous Alkali Target_Analog This compound Benzyl Ester Analog This compound->Target_Analog Substituted Benzyl Alcohol, p-toluenesulfonyl chloride

Caption: Proposed two-step synthesis of target analogs.

Step 1: N-Acetylation of 5-methyl-L-tryptophan

This procedure is adapted from the known synthesis of N-acetyl-DL-tryptophan (B554828).[6]

  • Dissolve 5-methyl-L-tryptophan in an aqueous solution of an alkali metal hydroxide (B78521) (e.g., sodium hydroxide) at a 1:1 molar ratio.

  • Cool the solution in an ice bath.

  • Add acetic anhydride dropwise while vigorously stirring and maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Acidify the solution with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the this compound.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Esterification with Substituted Benzyl Alcohols

This protocol is based on a general method for the esterification of tryptophan.

  • Suspend this compound and a molar equivalent of p-toluenesulfonic acid in the desired substituted benzyl alcohol (e.g., 3,5-bis(trifluoromethyl)benzyl alcohol).

  • Add one equivalent of p-toluenesulfonyl chloride to the mixture.

  • Heat the reaction mixture at 80 °C for 1.5-2 hours with stirring.

  • After cooling, the product can be isolated as the p-toluenesulfonate salt. The salt can be converted to the free base by neutralization and extraction.

  • Purify the final product by column chromatography on silica (B1680970) gel.

Biological Assays

Neurokinin-1 (NK-1) Receptor Binding Assay

This protocol is a generalized procedure based on established methods for NK-1 receptor binding.

  • Membrane Preparation: Human NK-1 receptor-expressing cells (e.g., CHO or HEK293 cells) are harvested and homogenized in a lysis buffer. The cell lysate is centrifuged to pellet the membranes, which are then resuspended in an assay buffer.

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled NK-1 receptor ligand (e.g., [¹²⁵I]-Substance P) and varying concentrations of the test compounds (this compound analogs).

  • Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 27 °C).

  • Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Cytochrome c Release Assay (Western Blot)

This protocol outlines the detection of cytochrome c release from mitochondria into the cytosol, a hallmark of apoptosis.

  • Cell Treatment: Treat cultured cells (e.g., neuronal cell lines) with the this compound analogs for a specified time.

  • Cell Fractionation:

    • Harvest the cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a cytosol extraction buffer containing protease inhibitors.

    • Homogenize the cells using a Dounce homogenizer.

    • Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet nuclei and intact cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

    • The resulting supernatant is the cytosolic fraction.

  • Western Blotting:

    • Determine the protein concentration of the cytosolic fractions.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for cytochrome c.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the intensity of the cytochrome c band in the cytosolic fractions to determine the extent of its release from the mitochondria.

Signaling Pathways and Mechanisms of Action

NK-1 Receptor Antagonism

N-acetyl-L-tryptophan derivatives that act as NK-1 receptor antagonists competitively block the binding of the endogenous ligand, Substance P. This prevents the activation of downstream signaling pathways, which are typically mediated through Gq/11 and Gs proteins. The blockade of these pathways can lead to anti-emetic, anxiolytic, and analgesic effects.

NK1_Pathway cluster_membrane Cell Membrane NK1R NK-1 Receptor Gq Gq/11 NK1R->Gq Activates Gs Gs NK1R->Gs Activates Substance_P Substance P Substance_P->NK1R Binds & Activates Analog This compound Analog (Antagonist) Analog->NK1R Blocks Binding PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gs->AC IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_PKC Ca²⁺ release & PKC activation IP3_DAG->Ca_PKC PKA PKA activation cAMP->PKA Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_PKC->Cellular_Response PKA->Cellular_Response

Caption: NK-1 receptor signaling and its inhibition.

Inhibition of Cytochrome c Release

The inhibition of cytochrome c release from the mitochondria is a key mechanism for preventing apoptosis. By stabilizing the mitochondrial membrane or interacting with proteins involved in the mitochondrial permeability transition pore, N-acetyl-tryptophan analogs can prevent the release of pro-apoptotic factors into the cytoplasm, thereby protecting cells from programmed cell death.

Apoptosis_Pathway cluster_mito Mitochondrion Cytochrome_c_mito Cytochrome c Apoptotic_Stimulus Apoptotic Stimulus MOMP Mitochondrial Outer Membrane Permeabilization Apoptotic_Stimulus->MOMP Analog This compound Analog Analog->MOMP Inhibits Cytochrome_c_cyto Cytosolic Cytochrome c MOMP->Cytochrome_c_cyto Release Apoptosome Apoptosome Formation Cytochrome_c_cyto->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Inhibition of the intrinsic apoptosis pathway.

Conclusion

This guide provides a framework for understanding the potential structure-activity relationships of this compound analogs based on data from related compounds. The presented synthetic and biological testing protocols offer a starting point for the systematic evaluation of these novel molecules. Further research is warranted to synthesize and test a series of this compound analogs to confirm the hypothesized SAR and to fully elucidate their therapeutic potential as NK-1 receptor antagonists and inhibitors of apoptosis.

References

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